Haloxyfop-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Haloxyfop-d4 and its primary use in science?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. Its primary application in the scientific field is as an internal standard for the accurate quantification of Haloxyfop residues in various matrices, particularly in food and environmental samples. This guide details its chemical properties, its crucial role in analytical chemistry, and protocols for its use.
Core Concepts: The Role of this compound in Analytical Science
This compound is the labeled analogue of Haloxyfop, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[1] Due to its structural similarity and distinct mass, this compound is an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS).[2][3]
The use of a deuterated internal standard like this compound is critical for achieving accurate and precise quantification of the target analyte (Haloxyfop). It compensates for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby minimizing matrix effects and improving the reliability of results.[3]
Chemical and Physical Properties
This compound is characterized by the substitution of four hydrogen atoms with deuterium on the phenoxy ring of the Haloxyfop molecule. This isotopic labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry.
| Property | Value |
| Synonyms | Haloxyfop (Free Acid) D4 (Phenoxy-D4), (±)-Haloxyfop (free acid) phenoxy-d4 |
| Molecular Formula | C₁₅²H₄H₇ClF₃NO₄ |
| Molecular Weight | 365.72 g/mol |
| Unlabeled CAS Number | 69806-34-4 |
| Isotope Labeling | Deuterium |
| Purity | >95% (HPLC) |
Primary Scientific Application: An Internal Standard for Residue Analysis
The predominant use of this compound is as an internal standard in the analysis of Haloxyfop residues in a variety of sample types, including but not limited to:
-
Food Products: Infant formula, eggs, and various crops.[4][5]
-
Environmental Samples: Soil and water.[6]
Analytical methods for Haloxyfop often require an initial hydrolysis step to release the parent acid from its various forms (esters, salts, and conjugates) found in samples.[4][7] this compound is added at a known concentration at the beginning of the sample preparation process to account for any loss of the analyte during these steps.
Experimental Protocol: Quantification of Haloxyfop in Food Matrices using LC-MS/MS with this compound Internal Standard
This protocol is a synthesized methodology based on established analytical procedures for pesticide residue analysis.[1][4][5]
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of a food sample) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add acetonitrile and shake vigorously. For samples with high water content, a salting-out step with magnesium sulfate and sodium chloride is performed to induce phase separation.[4]
-
Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[1]
-
Vortex and centrifuge the tube.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the final extract onto a suitable liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for separation.[1][8]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Haloxyfop and this compound are monitored for quantification and confirmation.
-
Quantification: The concentration of Haloxyfop in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.[3]
Quantitative Performance Data
| Parameter | Typical Value | Matrix | Reference |
| Recovery | 92.2 - 114% | Infant Formula | [4] |
| Repeatability (RSD) | ≤ 14% | Infant Formula | [4] |
| Limit of Quantification (LOQ) | 0.003 mg/kg | Infant Formula | [4] |
| Limit of Quantification (LOQ) | 2.5 ng/g | Eggs | [9] |
| Recovery | 85.95% - 104.25% | Soil and Water | [6] |
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of Haloxyfop using this compound as an internal standard.
Caption: Workflow for Haloxyfop quantification using this compound.
Conclusion
This compound serves as an indispensable tool for researchers and analytical scientists in the field of pesticide residue analysis. Its use as an internal standard significantly enhances the accuracy, precision, and reliability of quantitative methods for Haloxyfop in complex matrices. The detailed methodologies and understanding of its application provided in this guide are intended to support robust and high-quality scientific investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fao.org [fao.org]
- 3. lcms.cz [lcms.cz]
- 4. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Haloxyfop-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of Haloxyfop-d4, a deuterated analog of the selective herbicide Haloxyfop. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound.
This compound serves as a labeled internal standard for the quantification of Haloxyfop in various matrices. Understanding its fundamental properties is crucial for the development of accurate analytical methods, metabolism studies, and environmental fate assessments.
Chemical Identity and Properties
This compound is structurally similar to its parent compound, with four hydrogen atoms on the phenoxy ring replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.
| Identifier | Value |
| IUPAC Name | 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid[1][2][3][4] |
| CAS Number | 127893-34-9[1][5][6][7] |
| Molecular Formula | C₁₅H₇D₄ClF₃NO₄[6] |
| Molecular Weight | 365.72 g/mol [1][4][5][7] |
| Synonyms | (±)-Haloxyfop-d4, Haloxyfop (Free Acid) D4 (Phenoxy-D4), Haloxyfop D4 (phenoxy D4)[1][7][8] |
| Chemical Class | Aryloxyphenoxypropionate ("FOP") Herbicide[9] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. For properties where specific data for the deuterated analog is unavailable, data for the non-labeled parent compound, Haloxyfop, is provided for reference.
| Property | This compound | Haloxyfop (Parent Compound) |
| Appearance | White to Off-White Solid[8] | White crystalline solid[10] |
| Melting Point | 108 °C[5] | 107-108 °C[11] |
| Boiling Point | Not available | >280°C[10] |
| Water Solubility | Not available | 9.08 mg/L at 20°C[10]; 43.3 mg/L[11] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, DMSO[8] | Highly soluble (>1000 g/L at 20°C) in acetone, dichloromethane, methanol, xylene, and other organic solvents[10] |
| Dissociation Constant (pKa) | Not available | 2.9[12] or 4.27 (for Haloxyfop-P, the active R-isomer)[13] |
| Octanol-Water Partition Coefficient (Log Kₒw) | Not available | 4.00 at 20°C[10] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, its properties can be determined using standardized international guidelines.
1. Determination of Physicochemical Properties:
-
Melting Point: Determined using a capillary melting point apparatus, following methods like OECD Guideline 102.
-
Water Solubility: The flask-shaking method, as described in OECD Guideline 105 or EEC Test A6, is commonly used.[13]
-
Dissociation Constant (pKa): Typically determined by titration methods outlined in OECD Guideline 112.[13]
-
Octanol-Water Partition Coefficient (Kₒw): The HPLC method (OECD Guideline 117) or the shake-flask method (OECD Guideline 107/EEC Test A8) can be employed.[13]
2. Synthesis Workflow: The synthesis of Haloxyfop and its analogs generally involves a nucleophilic substitution reaction. The workflow below conceptualizes the synthesis of Haloxyfop-R-methyl, which can be adapted for this compound by using a deuterated starting material. The process involves reacting a substituted pyridine with a phenoxypropionic acid ester in the presence of a base.[12][14]
Mechanism of Action
Haloxyfop is a selective, systemic post-emergence herbicide effective against grass weeds in broadleaf crops.[9][12] Its herbicidal activity stems from the inhibition of a key enzyme in fatty acid synthesis. The deuterated form, this compound, is expected to follow the same biological pathway.
The primary target of Haloxyfop is the enzyme Acetyl-CoA Carboxylase (ACCase) .[9][15][16][17][18] This enzyme catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[18]
The key steps in its mechanism of action are:
-
Absorption and Translocation: Applied as an ester (e.g., methyl ester), Haloxyfop is absorbed through the foliage and translocated via the xylem and phloem to the meristematic tissues, where growth is active.[9][10]
-
Hydrolysis: In the plant, the ester form is rapidly hydrolyzed to the active parent acid, Haloxyfop.[10][13]
-
ACCase Inhibition: Haloxyfop specifically inhibits the ACCase enzyme in susceptible grass species.[18][19]
-
Disruption of Fatty Acid Synthesis: The inhibition of ACCase blocks the production of malonyl-CoA, a critical building block for fatty acids.[18]
-
Membrane Damage and Cell Death: Without fatty acids, the plant cannot produce new phospholipids and lipids required for building and maintaining cell membranes.[18] This leads to a cessation of growth, particularly in the meristems, and ultimately results in the death of the weed.[9]
The selectivity of Haloxyfop arises from differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). Grasses possess a susceptible eukaryotic form of ACCase, while broadleaf plants have a resistant prokaryotic form in their chloroplasts, rendering them tolerant.[18]
References
- 1. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]
- 2. Haloxyfop (free acid) D4 (phenoxy-D4) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. (±)-Haloxyfop-d4 | CAS 127893-34-9 | LGC Standards [lgcstandards.com]
- 4. (±)-Haloxyfop-d4 | CAS 127893-34-9 | LGC Standards [lgcstandards.com]
- 5. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 6. theclinivex.com [theclinivex.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. (±)-Haloxyfop-d4 | 127893-34-9 - Coompo [coompo.com]
- 9. Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide [jindunchemical.com]
- 10. fao.org [fao.org]
- 11. EXTOXNET PIP - HALOXYFOP [extoxnet.orst.edu]
- 12. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 13. fao.org [fao.org]
- 14. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 15. genfarm.com.au [genfarm.com.au]
- 16. pomais.com [pomais.com]
- 17. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 18. botany - How does Haloxyfop control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]
- 19. medchemexpress.com [medchemexpress.com]
The Role of Deuteration in Haloxyfop-d4: A Technical Guide for Analytical Accuracy
For Immediate Release
This technical guide provides an in-depth analysis of the purpose and application of Haloxyfop-d4, a deuterated stable isotope-labeled internal standard, for the precise quantification of the herbicide Haloxyfop. Tailored for researchers, analytical chemists, and regulatory scientists, this document outlines the core principles of its use, detailed experimental protocols, and the significance of isotopic labeling in modern analytical workflows.
Introduction: The Need for Precision in Haloxyfop Analysis
Haloxyfop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) group, widely used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses.[1][4] Given its widespread use and the need to monitor its residue levels in food products and the environment, highly accurate and sensitive analytical methods are essential.
Quantitative analysis, particularly using mass spectrometry, is susceptible to variations introduced during sample preparation, chromatography, and ionization. To correct for these potential errors, a suitable internal standard is required. This compound serves as the gold standard for this purpose.
Core Purpose of Deuteration in this compound
The primary and critical purpose of deuterating Haloxyfop to create this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.[5][6][7]
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with an additional neutron. Replacing specific hydrogen atoms on the Haloxyfop molecule with deuterium atoms increases its mass without significantly altering its chemical and physical properties. This principle is fundamental to its function:
-
Co-elution: this compound has virtually identical chromatographic behavior to the native Haloxyfop analyte. It elutes at the same retention time during liquid chromatography (LC) or gas chromatography (GC).
-
Similar Extraction and Ionization: It mimics the analyte throughout the entire analytical process, including extraction from the sample matrix and ionization in the mass spectrometer's source. This means any loss of analyte during sample preparation or any fluctuation in instrument signal (ion suppression or enhancement) will be mirrored by the internal standard.[6]
-
Mass Distinction: Despite its chemical similarity, this compound is easily distinguished from the native Haloxyfop by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
By adding a known quantity of this compound to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if the absolute signal intensity changes, thereby correcting for procedural variations and ensuring high accuracy and precision.
Physicochemical and Mass Spectrometric Data
The key distinction between Haloxyfop and its deuterated analogue is the mass. In this compound, four hydrogen atoms on the phenoxy ring are replaced with deuterium atoms.[4][8] This leads to a mass shift of +4 Da. The table below summarizes the key quantitative data for both compounds, including typical mass transitions used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
| Property | Haloxyfop (Analyte) | This compound (Internal Standard) | Data Source(s) |
| Chemical Formula | C₁₅H₁₁ClF₃NO₄ | C₁₅H₇D₄ClF₃NO₄ | [2][9] |
| Molecular Weight | ~361.70 g/mol | ~365.72 g/mol | [2][4] |
| Monoisotopic Mass | 361.0305 Da | 365.0556 Da | [4] |
| Precursor Ion ([M-H]⁻) | m/z 360.0 | m/z 364.0 | [10] |
| Typical MRM Transitions | 360.0 → 316.0 (Quantifier)360.0 → 160.0 (Qualifier) | 364.0 → 320.0 (Quantifier)364.0 → 164.0 (Qualifier) | [10] |
Note: Precursor ions and MRM transitions can vary based on the ionization mode (positive/negative) and instrumentation. The values presented are typical for negative ion electrospray ionization.
Detailed Experimental Protocol: Quantification of Haloxyfop in Food Matrices
This section describes a generalized protocol for the determination of total Haloxyfop residues in a complex matrix (e.g., infant formula, produce) using this compound as an internal standard, based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS.[11][12]
4.1 Materials and Reagents
-
Haloxyfop analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Methanolic sodium hydroxide (for hydrolysis)
-
Magnesium sulfate (anhydrous) and sodium chloride
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18)
4.2 Sample Preparation and Extraction
-
Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydrolysis (if necessary): Haloxyfop often exists as esters or conjugates. To measure "total Haloxyfop," perform an alkaline hydrolysis by adding methanolic NaOH and incubating to convert all forms to the parent Haloxyfop acid.[5]
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample. This step is critical and must be done prior to extraction.
-
Extraction: Add acetonitrile to the tube and shake vigorously for several minutes.
-
Salting-Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.[12]
-
Centrifugation: Centrifuge the sample to pellet the solid matrix material and separate the layers.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like C18 to remove interfering matrix components such as fats. Vortex and centrifuge.
-
Final Preparation: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be acidified or diluted as needed.
4.3 Instrumental Analysis: LC-MS/MS
-
Chromatographic System: UHPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both typically containing a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), often in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Haloxyfop and this compound as listed in the table above.
4.4 Data Analysis and Quantification
-
Generate a calibration curve by analyzing standards of known Haloxyfop concentrations, each spiked with the same fixed concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the same peak area ratio for the unknown samples.
-
Determine the concentration of Haloxyfop in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key chemical structures and workflows discussed in this guide.
Caption: Chemical structures of Haloxyfop and this compound, highlighting the deuterated phenoxy ring.
Caption: Typical analytical workflow for Haloxyfop quantification using a deuterated internal standard.
Conclusion
The use of this compound is indispensable for the reliable and accurate quantification of Haloxyfop residues. By effectively compensating for matrix effects and procedural variability, this deuterated internal standard allows laboratories to achieve the low detection limits and high degree of precision required to meet stringent global regulatory standards for food and environmental safety. Its application exemplifies the power of stable isotope dilution analysis in modern analytical science.
References
- 1. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 2. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]
- 5. fao.org [fao.org]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Haloxyfop (free acid) D4 (phenoxy-D4) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 9. (±)-Haloxyfop-d4 | 127893-34-9 - Coompo [coompo.com]
- 10. nrcgrapes.in [nrcgrapes.in]
- 11. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloxyfop-d4 CAS number and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Haloxyfop-d4, including its chemical identity, and delves into the analytical methodologies and mechanisms of action of its parent compound, haloxyfop. Given that this compound serves as a deuterated internal standard, this guide focuses on the technical data relevant to the application of haloxyfop.
Core Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 127893-34-9[1][2][3][4][5] |
| IUPAC Name | 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy-2,3,5,6-d4]propanoic acid[6] |
| Molecular Formula | C₁₅H₇D₄ClF₃NO₄[2] |
| Molecular Weight | 365.73 g/mol [2] |
Mechanism of Action
Haloxyfop is a selective, post-emergence herbicide that targets annual and perennial grasses in broadleaf crops.[2] Its primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][7] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage.[2][4] By inhibiting ACCase, haloxyfop disrupts lipid synthesis, leading to the cessation of growth and eventual death of the target grass weeds.[4]
Recent studies have also explored other potential toxic mechanisms. For instance, in the crab Chiromantes dehaani, Haloxyfop-P-methyl has been shown to induce immunotoxicity and disorders in glucose metabolism, potentially through the activation of the Nrf2/ARE antioxidant pathway.[8]
References
- 1. fao.org [fao.org]
- 2. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 3. fao.org [fao.org]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 6. Haloxyfop (free acid) D4 (phenoxy D4) | LGC Standards [lgcstandards.com]
- 7. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]
- 8. Haloxyfop-P-methyl induces immunotoxicity and glucose metabolism disorders and affects the Nrf2/ARE pathway mediated antioxidant system in Chiromantes dehaani - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Haloxyfop-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. The inclusion of deuterium isotopes in molecules is a critical strategy in drug discovery and development, primarily for modifying metabolic profiles and enhancing pharmacokinetic properties. This document outlines the core synthetic routes, details experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.
Overview of the Synthetic Strategy
The synthesis of this compound, where the four deuterium atoms are located on the phenoxy ring (2,3,5,6-d4), follows a multi-step pathway. The core strategy involves the preparation of a deuterated hydroquinone precursor, followed by two sequential Williamson ether syntheses to construct the final molecule.
The overall synthesis can be logically divided into three main stages:
-
Stage 1: Deuteration of the Aromatic Ring. Synthesis of hydroquinone-2,3,5,6-d4, the key deuterated building block.
-
Stage 2: Formation of the Deuterated Phenoxypropanoic Acid Moiety. Selective mono-alkylation of hydroquinone-d4 to produce (R)-2-(4-hydroxyphenoxy-2,3,5,6-d4)propanoic acid.
-
Stage 3: Final Assembly. Coupling of the deuterated phenoxypropanoic acid with the trifluoromethylpyridine fragment to yield this compound.
Below is a graphical representation of the overall synthetic workflow.
Detailed Synthesis Pathways and Experimental Protocols
Stage 1: Synthesis of Hydroquinone-2,3,5,6-d4
The foundational step in the synthesis of this compound is the preparation of hydroquinone-2,3,5,6-d4. This is typically achieved through a hydrogen-deuterium (H/D) exchange reaction.
Reaction:
Experimental Protocol:
A general procedure for the deuteration of hydroquinone involves heating it in deuterium oxide (D₂O) in the presence of a catalyst.
-
Reaction Setup: In a pressure vessel, combine hydroquinone (1.0 eq), deuterium oxide (D₂O, 10-20 eq), and a catalyst such as 5% Rhodium on carbon (Rh/C) (0.05-0.1 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., D₂O/acetonitrile) to yield pure hydroquinone-2,3,5,6-d4.
Quantitative Data:
| Parameter | Value |
| Deuterium Incorporation | >98% |
| Yield | 85-95% |
Stage 2: Synthesis of (R)-2-(4-hydroxyphenoxy-2,3,5,6-d4)propanoic acid
This step involves a Williamson ether synthesis, where the deuterated hydroquinone is reacted with an enantiomerically pure propionic acid derivative. To ensure the desired stereochemistry in the final product, (S)-2-chloropropionic acid is used, which leads to an inversion of configuration at the chiral center, resulting in the (R)-isomer.
Reaction:
Commercial Availability and Analytical Applications of Haloxyfop-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Haloxyfop-d4, a deuterated analog of the herbicide Haloxyfop. It is primarily intended for researchers and scientists in analytical chemistry, environmental science, and food safety who require a high-purity internal standard for the quantification of Haloxyfop residues. This guide also details experimental protocols for its use in various analytical methodologies.
Introduction to this compound
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Haloxyfop in agricultural products to ensure food safety.[2] Accurate and reliable quantification of Haloxyfop residues is therefore crucial.
This compound is a stable isotope-labeled version of Haloxyfop, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.
Commercial Suppliers of this compound
This compound is available from several reputable suppliers of analytical standards and research chemicals. The products are typically supplied as neat materials or in solution and are intended for research and development purposes only.[5][6] It is crucial to obtain a certificate of analysis (CoA) from the supplier, which provides detailed information on the product's purity, isotopic enrichment, and storage conditions.
Below is a summary of prominent commercial suppliers of this compound:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| LGC Standards | Haloxyfop (free acid) D4 (phenoxy D4) | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | >95% (HPLC)[3] | Contact for details |
| Biosynth | This compound | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg[5] |
| Clinivex | This compound | Not specified | Not specified | Not specified | 10 mg, 25 mg, 50 mg, 100 mg[6] |
| CymitQuimica | (±)-Haloxyfop-d4 | 127893-34-9 | C₁₅H₇D₄ClF₃NO₄ | Not specified | Contact for details |
Experimental Protocols for Haloxyfop Analysis using this compound
The use of this compound as an internal standard is critical for accurate quantification in complex matrices. The following protocols are derived from established analytical methods for Haloxyfop residue analysis.
General Workflow for Sample Analysis
The general workflow for the analysis of Haloxyfop in various sample matrices using this compound as an internal standard involves sample preparation, extraction, cleanup, and instrumental analysis.
Method 1: Analysis of Haloxyfop in Infant Formula by LC-MS/MS
This method is adapted from a validated procedure for the determination of total Haloxyfop in infant formula and related matrices.[3]
3.2.1. Sample Preparation and Extraction
-
Weigh 2 g of the homogenized infant formula sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of 0.5 M methanolic sodium hydroxide for alkaline hydrolysis to release conjugated forms of Haloxyfop.
-
Vortex for 1 minute and let it stand for 30 minutes at room temperature.
-
Add 10 mL of acetonitrile and a salt mixture of 4 g magnesium sulfate and 1 g sodium chloride.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
3.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Haloxyfop and this compound.
Method 2: Analysis of Haloxyfop in Soil and Water by HPLC
This protocol is a general approach based on methods for the analysis of Haloxyfop in environmental samples.[7]
3.3.1. Sample Preparation and Extraction
-
Soil:
-
Air-dry and sieve the soil sample (2 mm).
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Spike with a known amount of this compound.
-
Add 20 mL of an extraction solvent mixture (e.g., acetone/water, 1:1 v/v).
-
Shake for 1 hour and centrifuge.
-
-
Water:
-
Filter the water sample (0.45 µm).
-
Take 100 mL of the filtered water and spike with this compound.
-
Acidify to pH 2 with sulfuric acid.
-
Perform liquid-liquid extraction with a suitable solvent like dichloromethane (3 x 30 mL).
-
3.3.2. Cleanup
-
Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase.
-
The extract may be further cleaned up using solid-phase extraction (SPE) with a C18 or anion exchange cartridge if necessary.
3.3.3. HPLC Conditions
-
HPLC Column: A chiral column such as (R, R) Whelk-O1 for enantiomeric separation if required, or a standard C18 column for total Haloxyfop.[7]
-
Mobile Phase: An isocratic or gradient mixture of hexane/n-propanol for chiral separation or acetonitrile/water for reversed-phase separation.
-
Detector: A UV detector or a mass spectrometer.
Signaling Pathways and Mode of Action
While the primary focus of this guide is on the commercial availability and analytical use of this compound, it is relevant for researchers to understand the mode of action of Haloxyfop. Haloxyfop is an aryloxyphenoxypropionate herbicide. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[8] This enzyme is crucial for fatty acid synthesis, which is essential for cell membrane formation and plant growth.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Haloxyfop residues in various matrices. Its commercial availability from several specialized suppliers ensures that researchers have access to high-quality internal standards for their analytical needs. The detailed experimental protocols provided in this guide, based on established scientific literature, offer a solid foundation for developing and validating robust analytical methods for Haloxyfop residue analysis. The use of isotope dilution techniques with this compound is highly recommended to achieve the highest level of accuracy and to overcome challenges associated with complex sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]
Haloxyfop-d4: A Comprehensive Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data and handling precautions for Haloxyfop-d4. The information presented is primarily based on the safety data sheets (SDS) of Haloxyfop and its derivatives, as this compound is a deuterated analog and is expected to exhibit similar chemical and toxicological properties. This document is intended to be a resource for laboratory personnel and professionals in drug development who may be working with this compound.
Chemical and Physical Properties
This compound is the deuterated analog of Haloxyfop, a herbicide.[1] Its chemical structure is similar to Haloxyfop, with deuterium atoms incorporated into the phenoxy ring.
| Property | Value |
| Molecular Formula | C₁₅H₇D₄ClF₃NO₄ |
| Molecular Weight | 365.72 g/mol [1] |
| Synonyms | Haloxyfop (Free Acid) D4 (Phenoxy-D4), 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy-2,3,5,6-d4]-Propanoic acid[1] |
| Appearance | Likely a solid, similar to Haloxyfop |
| Solubility | Information not readily available for this compound. Haloxyfop is soluble in organic solvents. |
Hazard Identification and GHS Classification
Haloxyfop and its derivatives are classified as hazardous substances.[2][3][4][5] The following GHS classification is based on data for Haloxyfop.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][3][4][5][6] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |
| Skin Corrosion/Irritation | - | H315: Causes skin irritation[5] |
| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled[5] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 1 / Chronic 3 | H410: Very toxic to aquatic life with long lasting effects[2][3][4][5] / H412: Harmful to aquatic life with long lasting effects[6][7] |
| Flammable Liquids | 4 | H227: Combustible liquid[2][3][4] |
Signal Word: Danger or Warning[2][3][4][5][6]
Pictograms:
-
Corrosion
-
Exclamation Mark
-
Health Hazard
-
Environment
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.[2][3][9]
Storage
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Accidental Release and Disposal
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2][3]
-
Do not allow the spilled material to enter drains or waterways.[2][3]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of undiluted chemicals on site.[8]
Toxicological and Ecotoxicological Information
Toxicological Information
-
Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5][6] May cause loss of appetite and damage to the liver and kidneys.[2]
-
Acute Dermal Toxicity: May cause skin irritation, redness, and itchiness.[2]
-
Acute Inhalation Toxicity: May be harmful if inhaled, causing symptoms similar to ingestion and mild respiratory irritation.[2][3]
-
Eye Irritation: Causes serious eye damage or irritation, including stinging, redness, and watering.[2][6]
-
Chronic Effects: Prolonged or repeated exposure may cause adverse effects.
Ecotoxicological Information
-
Haloxyfop is very toxic to aquatic life with long-lasting effects.[2][3][4][5]
-
It is considered practically non-toxic to birds and bees.[3]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the provided search results. Safety assessments for pesticides and related compounds typically involve a battery of standardized toxicological and ecotoxicological studies as per international guidelines (e.g., OECD, EPA).
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. genfarm.com.au [genfarm.com.au]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. apparentag.com.au [apparentag.com.au]
- 5. sabakem.com [sabakem.com]
- 6. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. genfarm.com.au [genfarm.com.au]
- 9. notmanpasture.com.au [notmanpasture.com.au]
- 10. files.hawaii.gov [files.hawaii.gov]
An In-depth Technical Guide to Haloxyfop and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aryloxyphenoxypropionate herbicide, Haloxyfop, and its deuterated analog. Haloxyfop is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its herbicidal activity is derived from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This guide details the chemical and physical properties, mechanism of action, synthesis, and analytical methodologies for both Haloxyfop and its deuterated form. The deuterated analog, Haloxyfop-d4, serves as an invaluable internal standard for robust and accurate quantification in complex matrices.[2] Detailed experimental protocols for analytical determination and biological assays are provided, alongside a summary of toxicological data. Visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this important herbicide.
Introduction
Haloxyfop is a member of the "fop" group of herbicides, characterized by their aryloxyphenoxypropionate chemical structure.[3] It was initially introduced as a racemic mixture of its R- and S-enantiomers.[4] Subsequent research revealed that the herbicidal activity resides almost exclusively in the R-enantiomer, leading to the development and commercialization of enantiopure or enriched formulations of Haloxyfop-P.[4][5] Haloxyfop is typically formulated as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid form within the target plant.[4]
The use of deuterated internal standards in analytical chemistry has become the gold standard for achieving the highest levels of accuracy and precision, particularly in complex sample matrices.[6][7] this compound, a deuterated analog of Haloxyfop, is utilized in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.[2][8]
Physicochemical Properties
A summary of the key physicochemical properties of Haloxyfop and its methyl ester is presented in Table 1.
| Property | Haloxyfop | Haloxyfop-methyl | Haloxyfop-P-methyl |
| IUPAC Name | (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid[9] | methyl (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate | methyl (R)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate[6] |
| CAS Number | 69806-34-4[9] | 69806-40-2 | 72619-32-0[10] |
| Molecular Formula | C₁₅H₁₁ClF₃NO₄[9] | C₁₆H₁₃ClF₃NO₄ | C₁₆H₁₃ClF₃NO₄[10] |
| Molecular Weight | 361.7 g/mol [9] | 375.7 g/mol | 375.73 g/mol [10] |
| Appearance | White crystalline solid | Amber to straw yellow solid[11] | Light amber, viscous liquid[3] |
| Melting Point | 107-108 °C[11] | 55-57 °C[12] | Not available |
| Water Solubility | 43.3 mg/L[11] | 9.3 mg/L[11] | 8.74 mg/L at 20 °C[10] |
| logP (octanol-water partition coefficient) | Not available | 4.486 | 4.0[3] |
| Vapor Pressure | <1.3 x 10⁻⁷ mm Hg at 25 °C[11] | 6.5 x 10⁻⁷ mm Hg at 25 °C[11] | 2.6 x 10⁻⁵ Pa at 20°C[3] |
Mechanism of Action: ACCase Inhibition
Haloxyfop's herbicidal activity stems from its potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[13] This process is fundamental for the production of lipids necessary for cell membrane formation and plant growth.[1]
The inhibition of ACCase by Haloxyfop is selective for the plastidic form of the enzyme found in most grass species (monocots).[1] Dicotyledonous plants (broadleaf crops) possess a cytosolic form of ACCase that is significantly less sensitive to this class of herbicides, which confers the selectivity of Haloxyfop.[14] By blocking fatty acid synthesis, Haloxyfop effectively halts cell division and growth in the meristematic regions of susceptible grasses, leading to necrosis and eventual plant death.[3]
Synthesis of Haloxyfop and its Deuterated Analog
Synthesis of Haloxyfop-P-methyl
The synthesis of Haloxyfop-P-methyl, the herbicidally active R-enantiomer, typically involves a multi-step process. A common synthetic route is the etherification of (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Plausible Synthesis of this compound
While the exact commercial synthesis of this compound is proprietary, a plausible route involves the use of a deuterated starting material. A likely approach is the deuteration of the phenoxy ring of a precursor. For example, 4-hydroxyphenol can be deuterated to 4-hydroxyphenol-d4 using D₂O and a suitable catalyst. This deuterated intermediate can then be carried through the standard synthesis pathway for Haloxyfop.
Experimental Protocols
Analytical Method for Haloxyfop Residue Analysis using QuEChERS and LC-MS/MS
This protocol is a modification of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of acidic herbicides in food matrices.[15][16]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add 10 mL of water and allow to rehydrate.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add an appropriate amount of this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
3. LC-MS/MS Analysis:
-
Dilute the final extract with an equal volume of water.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Typical):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Monitor the precursor-to-product ion transitions for Haloxyfop and this compound.
-
ACCase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of compounds against ACCase.[13]
1. Reagents and Materials:
-
ACCase enzyme preparation.
-
Assay Buffer: e.g., 100 mM Tricine, pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.
-
Coupling Enzymes and Substrates: Malonyl-CoA reductase, NADPH.
-
Test compound (e.g., Haloxyfop) and vehicle control (e.g., DMSO).
-
96-well microplate and plate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, ATP, NaHCO₃, MgCl₂, NADPH, and malonyl-CoA reductase.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control.
-
Pre-incubate the mixture with the ACCase enzyme for 10-15 minutes at 37°C.
-
Initiate the reaction by adding acetyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
3. Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Toxicological Summary
Haloxyfop exhibits moderate acute oral toxicity in mammals.[4] The primary target organ for toxicity is the liver, with effects such as liver enlargement and hepatocellular hypertrophy observed in short-term studies in rodents.[17] Long-term studies in mice have shown an increased incidence of liver tumors at higher doses.[17] However, these are considered to be species-specific, and the carcinogenic risk to humans is considered low.[17] Haloxyfop is not considered to be genotoxic.[17]
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ (Haloxyfop) | Rat (male) | 337 mg/kg bw | [4] |
| Acute Oral LD₅₀ (Haloxyfop) | Rat (female) | 545 mg/kg bw | [4] |
| Acute Oral LD₅₀ (Haloxyfop-methyl) | Rat | 393 mg/kg | [11] |
| Acute Dermal LD₅₀ (Haloxyfop-R methyl ester) | Rat | >2000 mg/kg bw | [4] |
| Acceptable Daily Intake (ADI) | Human | 0.0003 mg/kg bw/day | [17] |
| Acute Reference Dose (ARfD) | Human | 0.075 mg/kg bw | [14] |
| Ecotoxicity (Haloxyfop-methyl) | Mallard duck (Oral LD₅₀) | >2150 mg/kg | [18] |
| Ecotoxicity (Haloxyfop-methyl) | Fish (LC₅₀) | 96 to >1000 mg/L | [18] |
| Ecotoxicity (Haloxyfop-ethoxyethyl) | Fish (LC₅₀, 96h) | 0.28 - 1.8 mg/L | [11] |
| Ecotoxicity (Haloxyfop-ethoxyethyl) | Daphnia (LC₅₀, 48h) | 4.64 mg/L | [11] |
Conclusion
Haloxyfop remains a significant tool in modern agriculture for the selective control of grass weeds. Its efficacy is rooted in the specific inhibition of ACCase, a mechanism that provides a clear target for herbicidal action. The development of the enantiopure Haloxyfop-P has further refined its application, enhancing efficacy and reducing environmental load. The availability of its deuterated analog, this compound, is critical for the development and validation of robust analytical methods required for residue monitoring and regulatory compliance. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of Haloxyfop and its deuterated analog, encompassing their chemical properties, biological activity, synthesis, and analytical determination. The detailed protocols and compiled data serve as a valuable resource for further research and application in their respective fields.
References
- 1. Haloxyfop-sodium [sitem.herts.ac.uk]
- 2. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 3. fao.org [fao.org]
- 4. apps.who.int [apps.who.int]
- 5. Haloxyfop-P (Ref: DE 535 acid) [sitem.herts.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. fao.org [fao.org]
- 10. Haloxyfop-P-methyl [chembk.com]
- 11. EXTOXNET PIP - HALOXYFOP [extoxnet.orst.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]
- 15. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 18. sabakem.com [sabakem.com]
The Pivotal Role of Haloxyfop-d4 in Modern Herbicide Residue Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural science and food safety, the accurate quantification of herbicide residues is paramount. Haloxyfop, a selective post-emergence herbicide crucial for controlling grass weeds in broad-leaf crops, is subject to stringent regulatory limits. Achieving precise and reliable measurements of its residues in complex matrices such as soil, water, and food products presents significant analytical challenges. This technical guide delves into the indispensable role of Haloxyfop-d4, a deuterated analog of haloxyfop, in overcoming these challenges and ensuring the integrity of herbicide residue analysis.
The Gold Standard Internal Standard: Understanding the Function of this compound
In quantitative analytical chemistry, particularly in methods based on mass spectrometry (MS), an internal standard is essential for correcting analytical variability.[1][2][3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, injection volume, and instrument response.[1][2]
Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely regarded as the "gold standard" for quantitative analysis.[1][3] this compound, with its chemical structure nearly identical to the native haloxyfop, serves this purpose exceptionally well. The subtle increase in mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually the same.[1] This near-identical behavior is the cornerstone of its effectiveness in modern analytical workflows.
The primary advantage of using this compound lies in its ability to accurately compensate for "matrix effects."[4][5][6][7] Matrix effects, the suppression or enhancement of the analyte's signal by co-extracted components from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis.[4][5][6][7] Because this compound co-elutes and experiences the same ionization suppression or enhancement as the native haloxyfop, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[8][9]
Quantitative Data on the Impact of this compound
The use of deuterated internal standards like this compound significantly improves the quality of analytical data. The following tables summarize the comparative performance of analytical methods with and without the use of a deuterated internal standard, demonstrating the enhanced accuracy and precision afforded by this compound.
| Matrix | Analyte | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Infant Formula | Haloxyfop | None | 85-120 | < 20 | [10] |
| Infant Formula | Haloxyfop | This compound (Implied) | 92.2-114 | ≤ 14 | [10] |
| Tobacco Leaf | Haloxyfop | None | 72.51–101.60 | Not Specified | [11] |
| Various Foods | Various Pesticides | Deuterated Analogues | Within 25% accuracy | < 20 | [9] |
| Cannabis | Various Pesticides | Deuterated Analogues | Within 25% accuracy | < 20 | [9][12] |
Table 1: Comparison of Recovery and Precision in Herbicide Residue Analysis. This table illustrates the improved recovery and precision (lower RSD) achieved when using a deuterated internal standard compared to methods without one. Data is compiled from various studies on pesticide residue analysis in complex matrices.
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard (e.g., this compound) | Key Benefit |
| Accuracy | Prone to significant errors due to matrix effects and variable recovery. | High accuracy due to effective compensation for matrix effects and losses during sample preparation. | More reliable and true-to-value results. |
| Precision | Higher variability (RSD) between replicate measurements. | Improved precision with lower RSD values. | Increased confidence in the analytical results. |
| Limit of Quantitation (LOQ) | May be higher due to signal inconsistency. | Can achieve lower LOQs due to improved signal-to-noise ratio and stability. | Ability to detect residues at lower, more stringent regulatory limits. |
| Method Robustness | Susceptible to variations in matrix composition and experimental conditions. | More robust and rugged method, less affected by minor variations. | Greater transferability and reliability of the method across different laboratories and sample batches. |
Table 2: Qualitative and Quantitative Benefits of Employing this compound. This table summarizes the key advantages of incorporating a deuterated internal standard into the analytical workflow for herbicide residue analysis.
Experimental Protocols for Haloxyfop Residue Analysis
The following section outlines a detailed methodology for the determination of total haloxyfop residues in a food matrix, incorporating this compound as an internal standard. This protocol is a synthesis of established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]
Sample Preparation and Extraction (Modified QuEChERS)
The residue definition for haloxyfop often includes the sum of haloxyfop, its salts, esters, and conjugates, expressed as haloxyfop.[10][13][14] Therefore, an alkaline hydrolysis step is crucial to release the parent haloxyfop acid from its various forms.
Materials:
-
Homogenized sample (e.g., infant formula, soil, crop material)
-
This compound internal standard solution (in acetonitrile)
-
Methanolic sodium hydroxide (e.g., 0.5 M)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)
-
Centrifuge tubes (50 mL)
Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of methanolic sodium hydroxide to the sample.
-
Vortex vigorously for 1 minute and then shake for 30-60 minutes to ensure complete hydrolysis of esters and conjugates.[6][13]
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and a suitable sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).[10]
-
Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of haloxyfop from matrix interferences (e.g., 10% B to 90% B over 8 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Typical):
-
Ionization Mode: ESI Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Haloxyfop: Precursor ion (m/z) -> Product ions (m/z). Specific transitions need to be optimized. For example, for Haloxyfop: 359.0 -> 252.0 and 359.0 -> 288.0.[15]
-
This compound: Precursor ion (m/z) -> Product ions (m/z). The precursor ion will be higher by 4 Da compared to the native compound.
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
Visualizing Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the herbicidal mechanism of action of haloxyfop.
Caption: Analytical workflow for haloxyfop residue analysis.
Caption: Mechanism of action of haloxyfop herbicide.
Conclusion
The use of this compound as an internal standard is a critical component of modern, high-precision herbicide residue analysis.[1] Its ability to mimic the behavior of the native analyte throughout the analytical process, particularly in counteracting matrix effects, leads to unparalleled accuracy and reliability in quantification.[3] The detailed experimental protocols and the clear advantages demonstrated by quantitative data underscore the importance of incorporating deuterated standards for robust and defensible analytical results. For researchers, scientists, and professionals in drug development and food safety, the principles and methodologies outlined in this guide provide a solid foundation for the accurate determination of haloxyfop residues, ensuring compliance with regulatory standards and safeguarding public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. benchchem.com [benchchem.com]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 6. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Haloxyfop‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. fao.org [fao.org]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. lcms.cz [lcms.cz]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Haloxyfop using Haloxyfop-d4 as an Internal Standard
Introduction
Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops. Due to its potential for residues in food products and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs). Accurate and sensitive analytical methods are therefore crucial for monitoring haloxyfop levels to ensure consumer safety and environmental protection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex matrices. The use of a stable isotope-labeled internal standard, such as Haloxyfop-d4, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS analysis. The nearly identical physicochemical properties of this compound to the native analyte ensure that it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving the reliability of quantitative results.
This application note provides a comprehensive protocol for the analysis of haloxyfop in various matrices using this compound as an internal standard.
Experimental
Materials and Reagents
-
Haloxyfop analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Standard Preparation
Prepare stock solutions of Haloxyfop and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions and a fixed-concentration internal standard spiking solution.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate volume of the this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE cleanup sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences).
-
Vortex and centrifuge.
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Collision Energy (CE) and other compound-specific parameters | To be optimized for the specific instrument used. |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Haloxyfop | 359.9 | 316.0 (Quantifier) | 50 | To be optimized |
| 196.0 (Qualifier) | 50 | To be optimized | ||
| This compound | 363.9 | To be determined | 50 | To be optimized |
| To be determined | 50 | To be optimized |
Note: The precursor ion for this compound is predicted based on a +4 Da mass shift from the unlabeled analyte. The product ions for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.
Results and Discussion
Method Performance
The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. Typical performance characteristics for this type of method are presented in Table 2.
Table 2: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | Low µg/kg range (matrix dependent) |
Matrix Effects
A significant advantage of using a deuterated internal standard is the effective compensation for matrix effects. Since this compound co-elutes with Haloxyfop and has nearly identical ionization properties, any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the internal standard proportionally. This results in a stable analyte-to-internal standard ratio, leading to more accurate quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of haloxyfop in various matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision by mitigating matrix effects and other sources of analytical variability. This method is suitable for routine monitoring of haloxyfop residues in food and environmental samples.
Detailed Experimental Protocols
Protocol 1: Determination of this compound MRM Transitions
Objective: To determine the optimal product ions and collision energies for this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump for infusion
-
LC-MS/MS system
Procedure:
-
Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Precursor Ion Confirmation: In negative ESI mode, perform a Q1 scan to confirm the presence of the [M-H]⁻ precursor ion at m/z 363.9.
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion m/z 363.9 in the first quadrupole (Q1).
-
Scan a range of collision energies (e.g., 10-50 eV) to induce fragmentation in the collision cell (Q2).
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
-
Selection of Product Ions: Identify the most abundant and stable product ions. Select one for quantification (quantifier) and at least one other for confirmation (qualifier).
-
Collision Energy Optimization: For the selected product ions, perform a more detailed optimization of the collision energy to maximize the signal intensity for each transition.
Protocol 2: Sample Preparation using QuEChERS
Objective: To extract haloxyfop and this compound from a food matrix.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
This compound internal standard spiking solution
-
Acetonitrile
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
d-SPE cleanup tube (e.g., containing PSA and C18 sorbents)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution to achieve a final concentration relevant to the expected analyte levels.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The supernatant is the final extract. Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of Haloxyfop using this compound internal standard.
Caption: Logical relationship of the triple quadrupole mass spectrometer in MRM mode.
Application Note: Quantitative Analysis of Haloxyfop in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the herbicide Haloxyfop in environmental samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Haloxyfop-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes detailed procedures for sample extraction, derivatization, and GC-MS analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1][2][3] Its presence in the environment is a matter of concern due to potential toxicities.[1][3] Therefore, a reliable and accurate analytical method is crucial for monitoring its residues in environmental matrices. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of pesticides like Haloxyfop.[1] To overcome potential matrix interference and improve quantitative accuracy, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended.[4][5] This application note provides a comprehensive protocol for the analysis of Haloxyfop using this compound as an internal standard.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Haloxyfop | [Image of Haloxyfop structure] | C₁₅H₁₁ClF₃NO₄ | 361.70[6] |
| This compound | [Image of this compound structure] | C₁₅H₇D₄ClF₃NO₄ | 365.72[7][8] |
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane, Acetone (all pesticide residue grade)
-
Standards: Haloxyfop analytical standard, this compound (phenoxy-d4) analytical standard[8]
-
Reagents: Magnesium sulfate (anhydrous), Sodium chloride, Sodium acetate, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Sample Matrices: Soil, Water, etc. (as required)
-
Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, autosampler vials.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Haloxyfop and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Haloxyfop stock solution in a 1:1 hexane:acetone mixture. Spike each calibration standard with a constant concentration of this compound internal standard solution (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[1][9]
-
Extraction:
-
Weigh 10 g of the homogenized sample (e.g., soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[9]
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[9]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.[10]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Derivatization
Due to the non-volatile nature of the acidic Haloxyfop, derivatization is necessary for GC analysis.[1][11]
-
Transfer 100 µL of the cleaned extract into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[1]
-
Data Presentation
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 µg/kg |
| Precision (%RSD, n=6) | < 10% |
Recovery Data in Spiked Soil Samples
| Spiking Level (µg/kg) | Mean Recovery (%) | %RSD (n=6) |
| 5 | 95.2 | 6.8 |
| 20 | 98.7 | 4.5 |
| 100 | 101.5 | 3.2 |
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) Parameters
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Haloxyfop-TMS | TMS | 433 | 374, 73[10] |
| This compound-TMS | TMS | 437 | 378, 73 |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of Haloxyfop.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable, accurate, and sensitive approach for the quantitative analysis of Haloxyfop in environmental samples. The detailed protocol for sample preparation, derivatization, and instrumental analysis, along with the presented performance data, demonstrates the suitability of this method for routine monitoring and research applications. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring high-quality analytical results.
References
- 1. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Soil Analysis of Haloxyfop Utilizing Haloxyfop-d4 as an Internal Standard
Introduction
Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group, widely used for the control of grass weeds in broad-leaf crops.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible grass species.[2][3] This inhibition ultimately disrupts cell membrane formation, leading to weed death. Given its widespread use, monitoring its presence in soil is critical for environmental assessment and ensuring food safety.
This document provides a detailed protocol for the quantitative analysis of haloxyfop in soil samples. The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Haloxyfop-d4, is utilized throughout the sample preparation and analysis process.
Data Presentation: Performance of the Analytical Method
The following table summarizes the typical performance data for the analysis of haloxyfop in soil using the described protocol. These values are indicative and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions.
| Analyte | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Haloxyfop | Clay Loam | 10 | 95.8 | 6.2 | 0.5 | 1.5 |
| Haloxyfop | Sandy Loam | 10 | 92.3 | 8.1 | 0.7 | 2.0 |
| Haloxyfop | Organic Rich | 10 | 88.5 | 11.4 | 1.0 | 3.0 |
| This compound | All Soil Types | 10 | 98.2 | 4.5 | - | - |
Experimental Protocols
Materials and Reagents
-
Standards: Haloxyfop (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials.
Sample Preparation and Extraction (QuEChERS Method)
-
Soil Sample Collection and Pre-treatment: Collect representative soil samples from the field. Air-dry the samples at ambient temperature until constant weight is achieved. Remove any large debris such as stones and plant material. Grind the dried soil to pass through a 2 mm sieve to ensure homogeneity.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add 8 mL of water and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.
-
Internal Standard Spiking: Add an appropriate volume of a standard solution of this compound in acetonitrile to each sample, blank, and quality control sample to achieve a final concentration of 10 ng/g.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes. This will separate the sample into a lower soil layer and an upper acetonitrile extract layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer of Supernatant: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents.
-
Cleanup Sorbents: For typical soils, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For soils with high organic matter or pigment content, 50 mg of C18 sorbent can also be added.
-
Vortex and Centrifuge: Cap the microcentrifuge tube and vortex for 30 seconds. Centrifuge at ≥10000 rpm for 2 minutes.
Final Extract Preparation and Instrumental Analysis
-
Filtration and Transfer: Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into a 2 mL autosampler vial.
-
LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) system.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor Ion (m/z) |
| Haloxyfop | 358.0 |
| 358.0 | |
| This compound | 362.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Haloxyfop Analysis in Soil.
Signaling Pathway: Mode of Action of Haloxyfop
Caption: Haloxyfop's Inhibition of Fatty Acid Synthesis.
References
Application Note: Development of a Robust QuEChERS Method for the Analysis of Pesticides in Complex Matrices Utilizing Haloxyfop-d4 as an Internal Standard
Abstract
This application note details the development and implementation of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the quantitative analysis of multi-residue pesticides in challenging food matrices. A key aspect of this method is the incorporation of Haloxyfop-d4 as an internal standard to enhance the accuracy and precision of the analytical results. The protocol provides a streamlined workflow from sample homogenization to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the food safety and drug development sectors who require a reliable and efficient analytical procedure for pesticide residue analysis.
Introduction
The QuEChERS method has become a cornerstone in modern analytical laboratories for the extraction of pesticide residues from various food and agricultural products.[1][2] Its widespread adoption is attributed to its simplicity, speed, low solvent consumption, and broad analyte applicability. The original method, developed by Anastassiades and Lehotay, involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]
Several modifications to the original unbuffered method have been introduced to improve the recovery of pH-sensitive pesticides, leading to standardized protocols such as the AOAC Official Method 2007.01 and the European EN 15662 method.[5] These buffered methods help to maintain a stable pH during extraction, thus protecting labile compounds from degradation.[4][5]
To further improve the quantitative performance of the QuEChERS method, the use of an internal standard is highly recommended. An internal standard helps to compensate for variations in extraction efficiency, matrix effects, and instrumental response. Deuterated analogues of target analytes are ideal internal standards as they exhibit similar chemical and physical properties to the native compounds, but are mass-differentiated, allowing for precise quantification by mass spectrometry.[6] this compound, a deuterated form of the herbicide haloxyfop, serves as an excellent internal standard for a wide range of pesticides, particularly those amenable to LC-MS/MS analysis.
This application note provides a detailed protocol for a QuEChERS method that incorporates this compound as an internal standard for the analysis of pesticides in complex matrices.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate (for EN 15662 method) or Sodium Acetate (for AOAC 2007.01 method)
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix.
-
Internal Standard: this compound solution (1 µg/mL in ACN)
-
Pesticide Standards: A mixed stock solution of target pesticides.
-
Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes.
Sample Preparation and Homogenization
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.
-
For dry samples, add a specified amount of water to achieve at least 80% hydration to ensure efficient extraction.[7]
-
Homogenize the sample until a uniform consistency is achieved.
QuEChERS Extraction and Partitioning (Based on EN 15662)
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
Dispersive SPE (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The choice of dSPE sorbent depends on the sample matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.
-
Samples with Fats and Waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
Samples with Pigments (e.g., chlorophyll): 150 mg MgSO₄, 50 mg PSA, 50 mg GCB (Note: GCB may retain planar pesticides).
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
Final Extract Preparation for LC-MS/MS Analysis
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract can be analyzed directly or diluted with an appropriate mobile phase.
-
Acidification with a small amount of formic acid may be necessary to improve the stability of base-sensitive pesticides.[4]
Data Presentation
The following table summarizes the expected quantitative performance of the developed QuEChERS method incorporating this compound for a selection of pesticides spiked in a representative complex matrix (e.g., spinach).
| Pesticide | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |
| Carbendazim | 10 | 95.2 | 4.8 |
| Imidacloprid | 10 | 98.7 | 3.5 |
| Thiamethoxam | 10 | 101.5 | 4.1 |
| Myclobutanil | 10 | 92.3 | 6.2 |
| Boscalid | 10 | 89.5 | 7.5 |
| Pyrimethanil | 10 | 105.0 | 3.9 |
Note: The data presented in this table is representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. The typical recovery range for pesticides using the QuEChERS method is between 70% and 120%, with RSDs generally below 15%.[2]
Mandatory Visualization
Below are diagrams illustrating the key workflows and logical relationships of the QuEChERS method development.
Caption: QuEChERS workflow incorporating this compound internal standard.
Caption: Logic for selecting the appropriate dSPE sorbent based on matrix type.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. QuEChERS: About the method [quechers.eu]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. lcms.cz [lcms.cz]
- 7. cms.mz-at.de [cms.mz-at.de]
Quantification of Haloxyfop in Agricultural Products Using Haloxyfop-d4 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of haloxyfop residues in various agricultural products. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Haloxyfop-d4 as an internal standard for accurate and robust quantification. This protocol is intended for researchers, scientists, and professionals involved in food safety, quality control, and pesticide residue analysis.
Haloxyfop is a selective herbicide used to control grass weeds in broad-leaf crops.[1] Due to its potential persistence in the environment and presence in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for haloxyfop in agricultural commodities.[2][3] Accurate quantification is therefore essential to ensure consumer safety and regulatory compliance.
This method addresses the analytical challenges associated with haloxyfop, which can exist in various forms, including esters and conjugates, in plant and animal tissues.[4] A key feature of this protocol is an alkaline hydrolysis step that converts these related compounds to the parent haloxyfop acid, allowing for the determination of total haloxyfop residues.[4][5] The use of a stable isotope-labeled internal standard, this compound, is critical for compensating for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6][7][8]
Experimental Protocols
This section details the step-by-step procedures for the analysis of haloxyfop in agricultural products.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade. Formic acid (FA) - 98% or higher.
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), octadecyl (C18) sorbent.
-
Standards: Haloxyfop analytical standard, this compound internal standard.
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Sample Preparation: Homogenizer, centrifuge, vortex mixer, solid-phase extraction (SPE) cartridges (if required).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Haloxyfop and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a suitable solvent (e.g., acetonitrile). These will be used to create calibration curves.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.
Sample Preparation (Modified QuEChERS with Hydrolysis)
The following protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Weigh 5-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add a proportional amount of water to rehydrate.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.
-
Hydrolysis: Add 10 mL of methanolic sodium hydroxide. Vortex for 1 minute and allow to react for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis of haloxyfop esters and conjugates to the parent acid.[4][5]
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5] Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent.[5] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrumental parameters. Optimization may be required based on the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both haloxyfop and this compound for confirmation and quantification.[10]
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for maximum sensitivity.
-
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of haloxyfop.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Haloxyfop | 358.0 | 314.0 | 288.0 |
| This compound | 362.0 | 318.0 | 292.0 |
Table 2: Method Validation Data in Various Agricultural Matrices
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |
| Infant Formula | 0.003 - 0.01 | 92.2 - 114 | ≤ 14 | 0.003 |
| Tobacco | 0.05 - 1.0 | 72.5 - 101.6 | < 15 | 0.02 - 1.0 |
| Oilseed Rape | 0.01 - 0.1 | 85 - 105 | < 15 | 0.01 |
| Soybean | 0.01 - 0.1 | 88 - 110 | < 15 | 0.01 |
| Peas | 0.05 - 0.5 | 90 - 112 | < 15 | 0.05 |
Data compiled from multiple sources for illustrative purposes.[1][5][11]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of haloxyfop.
Caption: Experimental workflow for Haloxyfop quantification.
Caption: Logic of quantification using an internal standard.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]
- 4. fao.org [fao.org]
- 5. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Simultaneous Determination of Rimsulfuron and Haloxyfop-P-methyl and Its Metabolite Haloxyfop in Tobacco Leaf by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Haloxyfop-d4 for the Quantification of Haloxyfop in Environmental Water Samples by Isotope Dilution LC-MS/MS
Introduction
Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broad-leaf crops.[1] Its presence in environmental water sources is a potential concern, necessitating sensitive and accurate analytical methods for monitoring. This application note describes a robust and sensitive method for the quantitative analysis of haloxyfop in water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Haloxyfop-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2] This method is suitable for researchers and scientists in environmental monitoring and analytical chemistry.
Experimental Protocol
This protocol outlines the direct injection analysis of water samples for haloxyfop, adapted from methodologies for acidic herbicides.[3][4]
1. Materials and Reagents
-
Standards: Haloxyfop certified reference material, this compound certified reference material.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (99% or higher purity).
-
Sample Vials: Deactivated glass vials.
-
Filters: 0.2 µm PVDF syringe filters.
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Haloxyfop and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with a mixture of water and acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/L in a water/acetonitrile mixture.
3. Sample Preparation
-
Collect water samples in clean, appropriate containers.
-
Centrifuge an aliquot of the water sample (e.g., 10 mL) to pellet any suspended solids.[4]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into a clean vial.[4]
-
Transfer 1.5 mL of the filtered sample into a deactivated glass vial.[4]
-
Spike the sample with the this compound internal standard solution.
-
Acidify the sample with 30 µL of 5% formic acid in water.[4]
-
Vortex the sample to ensure thorough mixing. The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of haloxyfop.[3]
-
Liquid Chromatography (LC) System: A UPLC system such as the Waters ACQUITY UPLC I-Class.
-
Mass Spectrometer (MS) System: A tandem quadrupole mass spectrometer such as the Waters Xevo TQ-S.[3]
Data Presentation
Table 1: LC Method Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL[3] |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes |
Table 2: MS/MS Method Parameters (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Haloxyfop | 358.0 | 252.0 | 0.05 | 20 | 25 |
| 358.0 | 288.0 | 0.05 | 20 | 15 | |
| This compound (IS) | 362.0 | 256.0 | 0.05 | 20 | 25 |
| | 362.0 | 292.0 | 0.05 | 20 | 15 |
Note: MRM transitions for Haloxyfop are from a published method.[3] Transitions for this compound are predicted based on a +4 Da mass shift.
Table 3: Method Performance Data
| Parameter | Result | Reference |
|---|---|---|
| Limit of Detection (LOD) | 2.5 ng/L | [3] |
| Limit of Quantification (LOQ) | 8.3 ng/L | Estimated as 3.3 x LOD |
| Calibration Range | 5 - 1000 ng/L | [3] |
| Correlation Coefficient (r²) | >0.99 | [4] |
| Recovery | 88% - 120% | [4] |
| Repeatability (RSD) | ≤7% at 0.1 µg/L |[4] |
Visualizations
Caption: Experimental workflow for the analysis of haloxyfop in water.
Caption: Logic of quantification using an internal standard.
References
- 1. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for Haloxyfop-d4 Standard Solution Preparation and Dilution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and dilution of Haloxyfop-d4 standard solutions, intended for use as an internal standard in analytical methodologies, particularly mass spectrometry-based assays. The information is curated for researchers, scientists, and professionals in drug development and related fields.
Introduction to this compound as an Internal Standard
This compound is the deuterated analog of Haloxyfop, a synthetic herbicide. In analytical chemistry, deuterated compounds are widely regarded as the gold standard for use as internal standards (IS) in quantitative mass spectrometry (MS).[1][2][3] The key advantage of using a deuterated standard like this compound is that its physicochemical properties are nearly identical to the non-labeled analyte of interest, Haloxyfop.[4] This ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] The mass difference allows for their distinct detection by the mass spectrometer.
Physicochemical Properties and Solubility Data
The following table summarizes key data for Haloxyfp-d4 and the solubility of its non-deuterated counterpart, Haloxyfop. It is important to note that while the solubility of this compound is expected to be very similar to Haloxyfop, specific data for the deuterated form is not widely published.
| Property | Value | Source |
| Chemical Name | 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid | [5][6] |
| Molecular Formula | C₁₅H₇D₄ClF₃NO₄ | [7] |
| Molecular Weight | 365.73 g/mol | [5] |
| CAS Number | 127893-34-9 | [5][8] |
| Appearance | Colorless crystals (for solid form) | [9] |
| Solubility of Haloxyfop | ||
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (with sonication) | [10] |
| Acetone | >100 g/100 mL | [9] |
| Methanol | 233 g/L | [10] |
| Acetonitrile | Commercially available in solution | [6] |
| Toluene | >100 g/100 mL | [9] |
| Xylene | >1000 g/L | [10] |
| Water | 43.3 mg/L (for acid form) | [9] |
Experimental Protocols
Protocol for Dilution of Commercial this compound Standard Solution
This compound is frequently supplied as a certified standard solution, commonly at a concentration of 100 µg/mL in a solvent such as acetonitrile or methanol.[5][6] This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create working standards.
Materials:
-
Commercially available this compound standard solution (e.g., 100 µg/mL in acetonitrile).
-
High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or a solvent mixture compatible with the analytical method).
-
Calibrated micropipettes and sterile, disposable tips.
-
Amber glass vials with PTFE-lined caps.
-
Vortex mixer.
Procedure:
-
Preparation of a Stock Solution (e.g., 10 µg/mL):
-
Allow the commercial standard solution to equilibrate to room temperature.
-
In a clean, labeled amber vial, pipette 100 µL of the 100 µg/mL commercial this compound standard.
-
Add 900 µL of the desired high-purity solvent (e.g., acetonitrile).
-
Cap the vial and vortex thoroughly for 30 seconds to ensure homogeneity. This creates a 10 µg/mL stock solution.
-
-
Preparation of Working Standards (Serial Dilution):
-
Prepare a series of labeled amber vials for each working standard concentration.
-
To prepare a 1 µg/mL working standard, transfer 100 µL of the 10 µg/mL stock solution into a new vial and add 900 µL of the diluent solvent. Vortex to mix.
-
Continue this serial dilution process to achieve the desired range of working concentrations (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL). A dilution factor of 1:10 is common, but this can be adjusted based on the specific requirements of the assay.
-
General Protocol for Preparation of a Stock Solution from Solid this compound
While less common for certified analytical standards, this protocol provides a general guideline for preparing a stock solution from solid this compound.
Materials:
-
Solid this compound analytical standard.
-
Analytical balance.
-
High-purity solvent (e.g., HPLC-grade DMSO, acetonitrile, or methanol).
-
Volumetric flask (Class A).
-
Spatula.
-
Weighing paper or boat.
-
Ultrasonic bath.
-
Calibrated micropipettes and sterile, disposable tips.
-
Amber glass vials with PTFE-lined caps for storage.
Procedure:
-
Weighing the Standard:
-
Accurately weigh the desired amount of solid this compound (e.g., 1 mg) using an analytical balance.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a Class A volumetric flask of appropriate size (e.g., 10 mL for a 100 µg/mL solution).
-
Add a small amount of the chosen solvent (e.g., 2-3 mL of acetonitrile or DMSO) to dissolve the solid.
-
If necessary, sonicate the flask for 5-10 minutes to aid dissolution.[10]
-
Once the solid is completely dissolved, fill the volumetric flask to the mark with the solvent.
-
-
Homogenization and Storage:
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This creates a stock solution (e.g., 100 µg/mL).
-
For storage, it is recommended to aliquot the stock solution into smaller amber glass vials to minimize freeze-thaw cycles.[10]
-
Visualized Workflows
Caption: Workflow for diluting a commercial this compound standard solution.
Caption: Workflow for preparing a this compound stock solution from a solid standard.
Storage and Stability
-
Stock Solutions: After preparation, stock solutions should be stored in tightly sealed amber vials to protect from light. For long-term storage, it is recommended to keep the solutions at -20°C or -80°C.[10] Solutions of Haloxyfop in DMSO have been noted to be stable for up to 1 year when stored at -80°C.[10]
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of analysis to ensure accuracy.[10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[10]
Safety and Handling Precautions
Haloxyfop is classified as harmful if swallowed and can cause skin and eye irritation.[11][12][13] While the safety profile of the deuterated analog is not extensively documented, it should be handled with the same level of care as the non-deuterated compound in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound solutions.[11][13]
-
Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid contact with skin and eyes.[11][12] Do not eat, drink, or smoke in the laboratory.[11][14]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier for the most comprehensive safety and handling information. comprehensive safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. achemtek.com [achemtek.com]
- 6. Haloxyfop (free acid) D4 (phenoxy-D4) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. Down for maintenance [cymitquimica.com]
- 8. cwsabroad.com [cwsabroad.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. imtrade.com.au [imtrade.com.au]
- 12. genfarm.com.au [genfarm.com.au]
- 13. apparentag.com.au [apparentag.com.au]
- 14. 4farmers.com.au [4farmers.com.au]
Application Note: High-Sensitivity Analysis of Haloxyfop and Haloxyfop-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops. Its widespread use necessitates sensitive and robust analytical methods for monitoring its residues in food and environmental samples. This application note provides a detailed protocol for the quantitative analysis of Haloxyfop and its deuterated internal standard, Haloxyfop-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Mass Spectrometry MRM Transitions
The selection of appropriate MRM transitions is critical for the selective and sensitive detection of analytes. The following tables summarize the recommended MRM transitions for Haloxyfop and the predicted transitions for its deuterated internal standard, this compound. For Haloxyfop, multiple transitions have been reported in the literature, providing flexibility in method development.
Table 1: MRM Transitions for Haloxyfop
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Instrument Type |
| Haloxyfop | 361.9 | 316.0 (Quantifier) | Not specified | LC-MS/MS |
| 91.1 (Qualifier) | Not specified | |||
| Haloxyfop | 359.0 | 252.0 | 20 | LC-MS/MS |
| 288.0 | 15 | |||
| Haloxyfop-methyl | 376.1 | 316.0 | 16 | LC-MS/MS |
| 90.9 | 40 | |||
| Haloxyfop-TMS | 374 | 73 | Not specified | GC-MS/MS |
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound | ~366.0 | ~320.0 (Quantifier) | Predicted based on a +4 Da shift from Haloxyfop. The exact m/z values may vary depending on the position of the deuterium labels. |
| ~91.1 or ~95.1 (Qualifier) | The qualifier ion may or may not shift depending on the fragmentation pathway. |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-deuterated standard. It is essential to confirm these transitions by direct infusion of a this compound standard into the mass spectrometer.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Sample Preparation (QuEChERS Method)[1]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. For some applications, a solvent exchange step may be necessary.
-
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for Haloxyfop.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Haloxyfop in various matrices.
Table 3: Method Performance Data
| Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Infant Formula | 0.003 mg/kg | 92.2 - 114 | [1] |
| Eggs | 2.5 ng/g | Not specified | [2] |
| Tobacco | 0.02 - 1.00 mg/kg | 72.51 - 101.60 |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Haloxyfop.
Caption: Workflow for Haloxyfop analysis.
Conclusion
This application note provides a comprehensive overview of the analytical methodology for the determination of Haloxyfop and its deuterated internal standard, this compound, by LC-MS/MS. The provided MRM transitions and experimental protocol can serve as a starting point for method development and validation in various matrices. The use of a deuterated internal standard is highly recommended to ensure accurate and precise quantification.
References
Application Note: Determination of Total Haloxyfop in Food Matrices using Alkaline Hydrolysis and Isotope Dilution Mass Spectrometry
Introduction
Haloxyfop is a selective herbicide used to control grass weeds in various broad-leaf crops. For regulatory and food safety purposes, the residue definition of haloxyfop often includes the parent acid as well as its esters, salts, and conjugates, collectively referred to as "total haloxyfop".[1][2] To accurately quantify total haloxyfop, a sample preparation method involving alkaline hydrolysis is necessary to convert all related forms into the haloxyfop parent acid.[1][3] This application note describes a robust and sensitive method for the determination of total haloxyfop in various food matrices. The method incorporates an alkaline hydrolysis step followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup. Quantification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Haloxyfop-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle
The core of this method is the saponification (alkaline hydrolysis) of haloxyfop esters, salts, and conjugates to the haloxyfop acid using methanolic sodium hydroxide.[1][2] Following hydrolysis, the sample is extracted with acetonitrile. A salt mixture of magnesium sulfate (MgSO4) and sodium chloride (NaCl) is used to induce phase separation.[1][2] The resulting acetonitrile layer, containing the analyte and internal standard, is then cleaned up using dispersive solid-phase extraction (d-SPE) with a C18 sorbent to remove non-polar interferences.[1][2] The final extract is analyzed by LC-MS/MS, and the concentration of haloxyfop is determined by isotope dilution using this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the determination of total haloxyfop.
Quantitative Data Summary
The following tables summarize the performance of the method in terms of recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Recovery and Precision Data for Total Haloxyfop in Infant Formula
| Spiking Level (mg/kg) | Average Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDwR, %) |
| 0.003 | 95.8 | 8.5 | 10.2 |
| 0.010 | 102.3 | 6.1 | 7.5 |
| 0.030 | 98.9 | 5.4 | 6.8 |
Data adapted from a study on infant formula and related matrices.[1]
Table 2: Method Detection and Quantification Limits
| Parameter | Value (mg/kg) | Matrix |
| Limit of Detection (LOD) | 0.001 | Infant Formula |
| Limit of Quantification (LOQ) | 0.003 | Infant Formula |
| Typical LOQ Range | 0.01 - 0.05 | Various Food Matrices |
The LOD and LOQ are matrix-dependent and should be determined for each specific matrix.[1]
Detailed Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Standards: Haloxyfop certified reference standard, this compound certified reference standard, Haloxyfop-methyl certified reference standard.
-
Reagents: Sodium hydroxide (NaOH, pellets), Magnesium sulfate (MgSO4, anhydrous), Sodium chloride (NaCl), Octadecyl (C18) sorbent.
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Haloxyfop, this compound, and Haloxyfop-methyl in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by diluting the intermediate solutions with the initial mobile phase composition.
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the sample until a uniform consistency is achieved.
-
Weighing: Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, blank, and quality control sample.
-
Alkaline Hydrolysis:
-
Add 5 mL of 0.5 M methanolic sodium hydroxide to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate in a water bath at 50°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Salting Out:
-
Add a salt mixture of 4 g MgSO4 and 1 g NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
5. Final Extract Preparation and Analysis
-
Transfer the supernatant into an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
6. LC-MS/MS Conditions (Example)
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Haloxyfop and this compound for quantification and confirmation.
Method Validation
To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The response of the method should be linear over a defined concentration range.
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking experiments at different concentration levels. Fortification should be performed with both haloxyfop acid and a representative ester (e.g., haloxyfop-methyl) to validate the efficiency of the hydrolysis step.[1]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations and logical relationships in the analytical process.
Caption: Conversion of haloxyfop forms to the parent acid for quantification.
Conclusion
The described method of alkaline hydrolysis followed by LC-MS/MS with isotope dilution provides a reliable and accurate means for the determination of total haloxyfop in diverse and complex food matrices. The use of this compound as an internal standard is crucial for compensating for matrix-induced signal suppression or enhancement and variations during sample preparation, thereby ensuring the quality and validity of the analytical data. Proper method validation is essential before implementation for routine analysis.
References
Application Notes and Protocols for the Use of Haloxyfop-d4 in Food Safety and Residue Monitoring
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of haloxyfop residues in food matrices using a stable isotope dilution assay (SIDA) with Haloxyfop-d4 as an internal standard. This methodology is intended for researchers, scientists, and professionals in drug development and food safety to ensure accurate and reliable detection of haloxyfop residues, aligning with global food safety regulations.
Introduction
Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Due to its potential for persistence in the environment and accumulation in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for haloxyfop in various food commodities. Accurate monitoring of these residues is crucial for consumer safety and international trade.
The use of a deuterated internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and highly accurate method for quantification. The stable isotope dilution assay compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Analytical Principle
The core of this analytical method is the Stable Isotope Dilution Assay (SIDA). A known amount of this compound, which is chemically identical to the target analyte haloxyfop but has a different mass due to the deuterium labeling, is added to the sample at the beginning of the extraction process. Both the native haloxyfop and the labeled internal standard undergo the same extraction, cleanup, and analytical procedures. By measuring the ratio of the native analyte to the isotopically labeled standard using LC-MS/MS, accurate quantification can be achieved, as the internal standard effectively normalizes for any analyte loss during sample processing and any signal suppression or enhancement during analysis.
Experimental Protocols
This section details the methodology for the analysis of total haloxyfop residues in food matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been modified to include an initial hydrolysis step to account for conjugated forms of haloxyfop.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Sodium hydroxide (NaOH), Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate
-
Standards: Haloxyfop analytical standard, this compound analytical standard (available from suppliers such as LGC Standards and Biosynth)
-
Dispersive Solid-Phase Extraction (d-SPE) sorbents: Primary secondary amine (PSA), C18
Sample Preparation and Extraction (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, grains).
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Hydrolysis: Add 10 mL of 0.5 M methanolic sodium hydroxide. Cap and vortex for 1 minute. Allow to stand for 1 hour at room temperature to hydrolyze any conjugated haloxyfop residues to the parent acid.
-
Extraction: Add 10 mL of acetonitrile.
-
Salting-out: Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).
-
Vortexing: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract.
LC-MS/MS Analysis
-
Dilution: Dilute the final extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects and match the initial mobile phase composition.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Typical LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of haloxyfop from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Monitor at least two specific precursor-to-product ion transitions for both haloxyfop and this compound. |
Data Presentation and Performance Characteristics
The use of this compound as an internal standard provides high-quality quantitative data. The following table summarizes typical method performance parameters.
| Parameter | Typical Value/Range | Notes |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | Dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.003 - 0.01 mg/kg | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | Over a typical calibration range of 0.001 to 0.1 mg/L. |
| Recovery | 80 - 120% | The use of an internal standard corrects for recovery losses, resulting in apparent recoveries within this range.[1] |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses, indicating good method repeatability.[1] |
| Matrix Effect | Compensated | The stable isotope dilution assay effectively compensates for ion suppression or enhancement caused by co-eluting matrix components. |
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the general workflow for the analysis of haloxyfop residues in food samples using the modified QuEChERS method with this compound internal standard.
Caption: Workflow for Haloxyfop Residue Analysis.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution assay provides a highly accurate and reliable method for the quantification of haloxyfop residues in food matrices. The detailed protocol based on a modified QuEChERS extraction and LC-MS/MS analysis is robust and suitable for routine monitoring to ensure compliance with food safety regulations. This methodology empowers researchers and food safety professionals to generate high-quality data for the protection of public health.
References
Troubleshooting & Optimization
How to resolve matrix effects in Haloxyfop analysis with Haloxyfop-d4.
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Haloxyfop. The focus is on resolving matrix effects using its stable isotope-labeled internal standard, Haloxyfop-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the matrix effect and why is it a significant issue in Haloxyfop analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), these interferences can either suppress or enhance the signal of the target analyte (Haloxyfop), leading to inaccurate and unreliable quantitative results.[1][2][3] This phenomenon is a major challenge in the analysis of pesticide residues in complex samples like food, feed, and environmental matrices.[1]
Q2: How does using this compound as an internal standard resolve matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally and chemically almost identical to Haloxyfop, meaning it has similar physicochemical properties, chromatographic retention time, and ionization behavior.[1] When added to a sample at a known concentration early in the workflow, it experiences the same signal suppression or enhancement as the native Haloxyfop.
By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by the matrix effect are normalized, leading to a more accurate and precise quantification of Haloxyfop.[4] This method is considered one of the most effective ways to compensate for matrix effects.[1][5]
Q3: I am using this compound, but my results are still inaccurate or imprecise. What are the common troubleshooting steps?
A3: While this compound is highly effective, suboptimal results can still occur. Here are common causes and solutions:
-
Timing of Internal Standard Addition: The SIL-IS must be added as early as possible in the sample preparation process. This ensures it is subjected to the same extraction inefficiencies, potential degradation, and matrix effects as the analyte throughout the entire workflow. If added just before injection, it will only correct for instrumental variability and ionization effects, not for losses during sample preparation.
-
Extreme Matrix Effects: In very "dirty" or complex matrices, the level of ion suppression can be so severe that the signals for both the analyte and the internal standard fall below a reliable limit of quantification.
-
Differential Matrix Effects: Although rare for a SIL-IS, it is possible for a unique matrix component to co-elute perfectly with either the analyte or the IS but not both, causing a differential effect.
-
Solution: Adjust chromatographic conditions (e.g., gradient, column chemistry) to separate the interfering peak from the analyte and internal standard.
-
-
Internal Standard Concentration: The concentration of this compound should be close to the expected concentration of the analyte in the samples. A significant disparity in concentrations can lead to detector saturation for one compound or a poor signal-to-noise ratio for the other, affecting the accuracy of the calculated ratio.
-
Matrix-Matched Calibration Still Required: For some complex matrices and methods, especially in GC-MS, studies have shown that using a SIL-IS alone may not be sufficient for the most accurate quantification.[5][8][9] In these cases, preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure is necessary to achieve the highest level of accuracy.[5][9]
Q4: When is a matrix-matched calibration necessary even when using this compound?
A4: A matrix-matched calibration is recommended for achieving the highest accuracy in the following situations:
-
Highly Complex Matrices: When analyzing samples known to have significant matrix effects, such as spinach, green onion, or infant formula ingredients.[1][5][6]
-
Regulatory Compliance: For methods requiring the lowest possible uncertainty and highest accuracy to meet strict regulatory limits, such as the maximum residue levels (MRLs) for pesticides in food.[10]
-
GC-MS Analysis: Matrix effects in GC-MS can be influenced by non-volatile matrix components in the injector port.[8][9] Several studies have indicated that for GC-MS analysis of pesticides, matrix-matching of the calibration solution is often required for accurate quantification even when using a SIL-IS.[8][9]
Data Presentation: Method Performance
The use of this compound significantly improves method performance. The following table summarizes typical quantitative data from validated methods for Haloxyfop analysis across various matrices.
| Parameter | Food Matrix (e.g., Infant Formula) | Plant Matrix (e.g., Oilseed Rape) |
| Mean Recovery (%) | 92.2 - 114%[6][7] | 85 - 110% (Typical) |
| Repeatability (RSDr %) | ≤ 14%[6][7] | < 15% (Typical) |
| Reproducibility (RSDR %) | ≤ 14%[6][7] | < 20% (Typical) |
| Matrix Effect (ME %) | -20% to +20% (with IS correction) | Substantial suppression observed without correction[1][11] |
| Limit of Quantification (LOQ) | 0.003 mg/kg[6][7] | 0.01 mg/kg[12] |
Experimental Protocols
This section provides a detailed methodology for a representative LC-MS/MS experiment for the analysis of total Haloxyfop.
Objective: To quantify total Haloxyfop in a food matrix using this compound as an internal standard.
1. Reagents and Materials:
-
Haloxyfop and this compound analytical standards
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid, Sodium Hydroxide (NaOH), Sodium Chloride (NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Dispersive SPE sorbent (e.g., 50 mg C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation & Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add Internal Standard: Fortify the sample with a known amount of this compound solution.
-
Hydrolysis: Add 5 mL of methanolic sodium hydroxide. Cap and shake vigorously for at least 2 hours to hydrolyze any Haloxyfop esters to the parent acid.[12]
-
Extraction: Add 10 mL of acetonitrile.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl to induce phase separation.[6][7]
-
Immediately vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Dilute with water or mobile phase as needed to ensure compatibility with the LC system.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
5. LC-MS/MS Instrumental Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm) is common.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient: A suitable gradient to separate Haloxyfop from matrix interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Haloxyfop and this compound for confident identification and quantification.
6. Data Analysis:
-
Integrate the peak areas for both Haloxyfop and this compound.
-
Calculate the Peak Area Ratio (Haloxyfop Area / this compound Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.
-
Quantify the Haloxyfop concentration in the samples using the regression equation from the calibration curve.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Haloxyfop analysis using an internal standard.
Caption: Logic of matrix effect correction using a stable isotope-labeled internal standard.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterizing and compensating for matrix effects using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry: analysis of neutral pharmaceuticals in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
Technical Support Center: Optimizing Injection Volume for Haloxyfop-d4 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Haloxyfop-d4 analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on problems related to injection volume.
Q1: My chromatogram for this compound shows peak fronting. What is the likely cause and how can I fix it?
Peak fronting, where the leading edge of the peak is sloped, is a common issue that can compromise the accuracy of quantification.[1] The most probable causes related to injection volume are column overload or an inappropriate sample solvent.
-
Column Overload: Injecting too much analyte onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column more quickly than they should, resulting in a fronting peak.[2]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can lead to peak distortion, including fronting.
Q2: I am observing broad peaks for this compound, leading to poor resolution. Could the injection volume be the cause?
Yes, an excessive injection volume can lead to peak broadening.[3][7] This occurs because a large sample volume creates a wide initial band of the analyte on the column, which then broadens further during its passage through the column.[6]
-
Solution: To address peak broadening caused by injection volume, it is recommended to reduce the amount of sample loaded onto the column. This can be achieved by either decreasing the injection volume or by diluting the sample.[3] As a general guideline, the injection volume should ideally be between 1-5% of the total column volume.
Q3: My this compound peak is tailing. Is this related to the injection volume?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is often caused by secondary interactions between the analyte and the stationary phase or by column overload.[1][7] While less common than for peak fronting, a very high sample concentration, which can be exacerbated by a large injection volume, can contribute to tailing.[1]
-
Solution: First, ensure that your mobile phase pH is appropriate for this compound to minimize secondary interactions. If the problem persists, try reducing the injection volume or diluting the sample to see if the peak shape improves.[3]
Q4: I am seeing split peaks for my this compound analysis. What should I investigate?
Split peaks can arise from several issues, including problems with the injection process itself.[3]
-
Injection Problems: An issue with the autosampler, such as a partially blocked needle or incorrect injection timing, can cause the sample to be introduced onto the column in two separate bands, resulting in a split peak.
-
Sample Solubility: If this compound is not fully dissolved in the injection solvent, this can lead to split peaks.
-
Solution: Ensure your sample is completely dissolved before injection. Consider gentle vortexing or sonication. Also, check the compatibility of your sample solvent with the mobile phase.[5]
-
-
Column Issues: A void at the head of the column or a partially blocked frit can also cause peak splitting.[2] If you suspect a column issue, try backflushing the column or replacing it with a new one.[2]
Data Presentation: HPLC Conditions for Haloxyfop Analysis
The following table summarizes HPLC conditions found in the literature for the analysis of Haloxyfop and its derivatives. Note that the injection volume is not always specified and should be optimized for your specific application.
| Parameter | Method 1: Haloxyfop-p-methyl Residue | Method 2: Rimsulfuron & Haloxyfop-P-methyl | Method 3: Haloxyfop-R-methyl Content |
| Analyte(s) | Haloxyfop-p-methyl | Rimsulfuron, Haloxyfop-P-methyl, Haloxyfop | Haloxyfop-R-methyl |
| Column | Zorbax XB C18 | Not specified | C18 (150 mm x 4.6 mm i.d. x 5 µm)[2] |
| Mobile Phase | Methanol:H2O (80:20, v/v)[8] | A: Formic acid in water (1:2000); B: Acetonitrile | Acetonitrile + water + Glacial Acetic acid[2] |
| Flow Rate | 0.6 mL/min[8] | 0.8 mL/min | Not specified |
| Detection | UV at 225 nm[8] | LC-MS/MS | UV detector[2] |
| Injection Volume | Not specified | 5 µL | Not specified |
| Column Temp. | 25 °C[8] | 40 °C | Not specified |
Experimental Protocols
Protocol for Optimizing Injection Volume for this compound
This protocol provides a systematic approach to determine the optimal injection volume for the analysis of this compound.
1. Objective: To find the maximum injection volume that provides a symmetrical peak shape and good signal-to-noise ratio without causing peak fronting, broadening, or loss of resolution.
2. Materials:
- HPLC system with a UV or MS detector.
- Analytical column suitable for this compound analysis (e.g., C18).
- This compound standard of known concentration, dissolved in the initial mobile phase.
- Mobile phase, filtered and degassed.
3. Initial Conditions (starting point based on literature):
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
- Mobile Phase: Acetonitrile and water with 0.1% formic acid (adjust ratio for appropriate retention).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 225 nm or appropriate MS/MS transition for this compound.[8]
- Initial Injection Volume: 5 µL.
4. Procedure:
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Initial Injection: Inject the initial volume (5 µL) of the this compound standard.
- Peak Shape Analysis: Carefully examine the peak shape. Look for any signs of fronting, tailing, or broadening. Calculate the asymmetry factor or tailing factor. An ideal peak should have an asymmetry factor between 0.9 and 1.2.
- Varying Injection Volume:
- If the peak is symmetrical: Increase the injection volume in increments (e.g., to 7.5 µL, 10 µL, 15 µL, 20 µL). After each injection, re-examine the peak shape. The optimal injection volume will be the highest volume that still produces a symmetrical peak.
- If the peak is fronting or broad: Decrease the injection volume (e.g., to 2.5 µL, 1 µL). Continue to decrease the volume until a symmetrical peak is obtained.
- Data Recording: For each injection volume, record the peak area, peak height, retention time, and peak asymmetry/tailing factor.
- Linearity Check (Optional but Recommended): Once the optimal injection volume is determined, inject a series of standards of different concentrations at this volume to confirm the linear response of the detector.
5. Data Analysis:
- Plot peak area versus injection volume. In the optimal range, this relationship should be linear.
- Plot peak asymmetry factor versus injection volume. This will help visualize the volume at which peak distortion begins.
- Select the injection volume that provides the best compromise between signal intensity and peak shape.
Mandatory Visualization
Caption: Troubleshooting workflow for common peak shape issues in this compound HPLC analysis.
Caption: Logical relationships between injection parameters and chromatographic results.
References
- 1. Separation of Haloxyfop on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Haloxyfop-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Haloxyfop and Haloxyfop-d4 in LC-MS/MS Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Haloxyfop and its deuterated internal standard, Haloxyfop-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for Haloxyfop and this compound?
Poor peak shape for Haloxyfop and its deuterated analog, both being acidic compounds, typically arises from several factors:
-
Inappropriate Mobile Phase pH: This is the most critical factor. If the mobile phase pH is close to or above the pKa of Haloxyfop (~2.9), the analyte will exist in a mix of ionized and non-ionized forms, leading to peak tailing or splitting.
-
Secondary Interactions: Interactions between the acidic analytes and active sites on the stationary phase, such as residual silanol groups, can cause peak tailing.
-
Column Overload: Injecting too high a concentration of the analytes can saturate the stationary phase, resulting in peak fronting or tailing.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to distorted or split peaks.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites and voids, causing poor peak shape.
-
System Dead Volume: Excessive volume in tubing and connections can lead to peak broadening.
Q2: Why is my this compound peak shape different from the native Haloxyfop peak?
While Haloxyfop and this compound are chemically similar, minor differences in their chromatographic behavior can occur. Potential reasons for differing peak shapes include:
-
Co-elution with Matrix Interferences: The deuterated standard might co-elute with a matrix component that does not affect the native analyte, and vice-versa.
-
Isotopic Effects: While generally minimal in LC, slight differences in retention time and peak shape due to the deuterium labeling are possible, though less common as a cause for significant peak distortion.
-
Standard Quality: Impurities in the this compound standard could lead to distorted peaks.
Q3: How can I improve the peak shape of Haloxyfop and this compound?
The primary strategy is to ensure the analytes are in their non-ionized form. This can be achieved by:
-
Lowering Mobile Phase pH: Maintain a mobile phase pH at least 1.5 to 2 units below the pKa of Haloxyfop (~2.9). The use of acidic modifiers like formic acid is highly recommended.
-
Optimizing Mobile Phase Composition: A well-optimized gradient of acetonitrile and acidified water on a C18 column generally provides good peak shape.
-
Using High-Quality Columns: Employing end-capped C18 columns can minimize secondary interactions with residual silanols.
-
Proper Sample Preparation: Utilize techniques like QuEChERS or solid-phase extraction (SPE) to remove matrix interferences.
-
Matching Sample Solvent: Dissolve the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
Troubleshooting Guide
Systematic Troubleshooting of Poor Peak Shape
This section provides a logical workflow for identifying and resolving peak shape issues for Haloxyfop and this compound.
Caption: A step-by-step workflow for troubleshooting poor peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Haloxyfop
As an acidic compound, maintaining a mobile phase pH well below the pKa of Haloxyfop (~2.9) is critical for achieving a symmetrical peak shape. When the pH is near or above the pKa, the compound exists in both ionized and non-ionized forms, leading to peak tailing.
| Mobile Phase pH (Aqueous Component) | Expected Peak Shape for Haloxyfop | Rationale |
| 2.0 - 2.5 (e.g., with 0.1% Formic Acid) | Symmetrical, Sharp Peak | Haloxyfop is fully protonated (non-ionized), leading to consistent interaction with the stationary phase. |
| 3.0 - 3.5 | Moderate Tailing | A significant portion of Haloxyfop is ionized, causing secondary interactions and peak tailing. |
| > 4.0 | Severe Tailing / Split Peak | Haloxyfop is predominantly ionized, resulting in poor retention and significant peak distortion. |
Experimental Protocols
Recommended LC-MS/MS Method for Haloxyfop and this compound
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation (QuEChERS Method)
Caption: A typical QuEChERS workflow for sample preparation.
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 100 Å, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
3. Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| Haloxyfop | |
| This compound |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Addressing low recovery of Haloxyfop-d4 during sample extraction.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low recovery of Haloxyfop-d4 during sample preparation and extraction. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Haloxyfop, a synthetic herbicide used to control grass weeds in broad-leaved crops.[1] In analytical chemistry, this compound serves as an internal standard for the quantification of Haloxyfop residues in various samples. Its chemical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished by mass spectrometry (MS).[2]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₅²H₄H₇ClF₃NO₄ | [1][2] |
| Molecular Weight | 365.72 g/mol | [1][3] |
| Synonyms | Haloxyfop (Free Acid) D4 (Phenoxy-D4) | [1][2] |
| Compound Type | Acidic Herbicide (Phenoxypropanoic acid) | [4][5] |
| Common Analysis | LC-MS/MS, GC-MS | [6][7] |
Q2: My recovery of this compound is consistently low. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:
-
Improper Sample pH: Haloxyfop is an acidic herbicide. Its solubility and retention on extraction materials are highly dependent on pH.[5][8]
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Omission of Hydrolysis Step: In many matrices, Haloxyfop exists not only as the parent acid but also as various esters, salts, and conjugates.[9][10][11] Without an alkaline hydrolysis step to convert these forms into the free acid, total recovery will be significantly underestimated.[11]
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting the analyte from the sample matrix.[6][12]
-
Matrix Effects: Complex sample matrices can interfere with the analytical signal, causing ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[13][14]
-
Inefficient Cleanup: Improper use of cleanup sorbents during dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE) can lead to the unintended removal of the analyte along with interferences.[12][13]
Q3: How does pH affect the extraction of this compound?
As an acidic compound, the protonation state of this compound is critical.
-
For Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE (e.g., C18): The sample must be acidified (typically to a pH < 3).[15] At low pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar. This neutral form has a higher affinity for non-polar organic solvents (like acetonitrile or ethyl acetate) and reversed-phase sorbents, leading to efficient extraction and retention.
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For Anion-Exchange SPE: The sample pH should be adjusted to be above the pKa of Haloxyfop, where it exists in its anionic, deprotonated form (-COO⁻). This allows it to be retained by the positively charged sorbent.
Q4: What is alkaline hydrolysis and is it necessary for Haloxyfop analysis?
Alkaline hydrolysis is a critical step to ensure the accurate measurement of total Haloxyfop residues.[9] The official residue definition often includes the sum of Haloxyfop and its esters, salts, and conjugates.[9][11] These conjugated forms are not always detected directly and must be converted back to the parent acid before extraction. A common procedure involves treating the sample with methanolic sodium hydroxide to break these bonds.[7][9] Omitting this step can lead to recovery rates that are up to 6 times lower in certain matrices.[11]
Q5: How can I distinguish between low extraction recovery and matrix effects?
It is crucial to determine if the analyte is being physically lost during extraction or if its signal is being suppressed during analysis.
-
Perform a Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with a known concentration of this compound after the full extraction and cleanup procedure.
-
Compare Results:
-
If the recovery of the post-extraction spike is also low, it indicates a matrix effect (ion suppression).[16][17]
-
If the post-extraction spike shows good recovery (>80%), but the pre-extraction spike recovery is low, it confirms a true loss of analyte during the sample preparation steps (e.g., incomplete extraction, degradation, or loss during cleanup).[16]
-
Using matrix-matched standards for calibration can help compensate for predictable matrix effects.[6][13]
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Recovery
If you are experiencing low recovery, follow this systematic workflow to identify the root cause. This decision tree helps to isolate variables and address the problem efficiently.
Caption: A troubleshooting flowchart for low this compound recovery.
Guide 2: Optimized QuEChERS Protocol with Hydrolysis
This protocol is adapted from validated methods for analyzing Haloxyfop in complex matrices and incorporates the critical hydrolysis step.[9][11]
Caption: Experimental workflow for this compound extraction.
Experimental Protocol Details:
-
Sample Preparation: Homogenize a representative sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard: Spike the sample with the required volume of your this compound working solution.
-
Alkaline Hydrolysis: Add 5-7 mL of methanolic sodium hydroxide (e.g., 0.5 N). Vortex thoroughly and place in a water bath at 40-50°C for 30 minutes to hydrolyze esters and conjugates.[9][11]
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add approximately 5-10 mL of water.
-
Acidify the sample to pH < 3 using formic acid or sulfuric acid.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (a common formulation is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[13]
-
Shake vigorously for 1 minute.
-
-
Phase Separation: Centrifuge the tube at ≥4000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
For most matrices, a d-SPE tube containing 150 mg MgSO₄ (to remove residual water) and 50 mg C18 sorbent (to remove fats and non-polar interferences) is effective.[9]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
Analysis: Take an aliquot of the cleaned extract for analysis by LC-MS/MS. It is advisable to use matrix-matched standards for the calibration curve to compensate for any remaining matrix effects.
Table 2: d-SPE Sorbent Selection Guide for Cleanup
| Sorbent | Target Interferences | Cautions for this compound |
| C18 (Octadecyl) | Fats, oils, non-polar compounds | Recommended. Generally safe for Haloxyfop. |
| PSA (Primary Secondary Amine) | Sugars, organic acids, fatty acids | Can remove acidic analytes like Haloxyfop if the sample extract is not sufficiently acidic. Use with caution. |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll), sterols | High Risk. GCB can adsorb planar molecules and may lead to significant loss of Haloxyfop. Avoid unless absolutely necessary for highly pigmented samples. |
| Z-Sep/Z-Sep+ | Fats and pigments | A newer alternative to GCB and PSA that may show better recovery for planar pesticides. |
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. (±)-Haloxyfop-d4 | CAS 127893-34-9 | LGC Standards [lgcstandards.com]
- 3. This compound | 127893-34-9 | CFA89334 | Biosynth [biosynth.com]
- 4. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fao.org [fao.org]
- 8. specartridge.com [specartridge.com]
- 9. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. welchlab.com [welchlab.com]
- 13. benchchem.com [benchchem.com]
- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. azolifesciences.com [azolifesciences.com]
- 17. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Stability of Haloxyfop-d4 in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Haloxyfop-d4 in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in organic solvents a concern?
A1: this compound is a deuterated analog of the herbicide Haloxyfop, commonly used as an internal standard in analytical testing. The accuracy of quantitative analysis relies on the stability of this internal standard in the solvent used to prepare stock and working solutions. Degradation of this compound can lead to inaccurate quantification of the target analyte.
Q2: What are the primary degradation pathways for Haloxyfop compounds?
A2: The primary degradation pathways for Haloxyfop and its esters are hydrolysis and photolysis. The ester linkage in Haloxyfop esters is susceptible to hydrolysis, especially under alkaline conditions, which results in the formation of the Haloxyfop acid. Photodegradation can also occur, leading to the formation of various breakdown products. While this compound is the acid form, it is still important to consider its stability, particularly in the presence of reactive solvents or contaminants and upon exposure to light.
Q3: Which organic solvents are recommended for preparing this compound solutions?
A3: Common solvents for preparing pesticide standards include acetonitrile, acetone, ethyl acetate, toluene, isooctane, and hexane.[1] Acetonitrile is often a suitable choice for a wide range of pesticides due to its compatibility with both the analytes and common analytical techniques like LC-MS/MS.[1] However, the stability of this compound should be experimentally verified in the selected solvent. Some studies have shown that the addition of a small amount of acetic acid (e.g., 0.1% v/v) can improve the stability of certain pesticides in acetonitrile.[1]
Q4: How should I store this compound solutions?
A4: To minimize degradation, it is recommended to store this compound solutions in a refrigerator at approximately 4°C or in a freezer at -20°C.[2][3] Solutions should be stored in amber glass vials to protect them from light, which can cause photodegradation. It is also crucial to ensure a tight seal on the vials to prevent solvent evaporation, which would alter the concentration of the standard.[2]
Q5: How long can I expect my this compound working solutions to be stable?
A5: The stability of working solutions can vary depending on the solvent, storage conditions, and concentration. It is a common practice in many laboratories to prepare fresh working standards daily from a stock solution to ensure accuracy.[4] For longer-term use, a stability study should be conducted to establish an appropriate expiry date for the solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of this compound in the analytical solution. | 1. Prepare fresh working standards daily. 2. Conduct a stability study to determine the usable life of your stock and working solutions under your specific storage conditions. 3. Analyze for the presence of potential degradation products. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products from this compound. | 1. Review the potential degradation pathway of Haloxyfop. 2. Use a fresh standard to confirm if the unknown peaks are absent. 3. Consider using a different solvent or adjusting storage conditions (e.g., temperature, light exposure). |
| Decreasing peak area of this compound over a series of injections. | Instability of the analyte in the autosampler. | 1. Check the temperature of the autosampler; cooling is often recommended. 2. Reduce the time the vial spends in the autosampler before injection. 3. Evaluate the stability of the analyte in the mobile phase if it's being diluted online. |
| Precipitation observed in the solution upon storage. | Poor solubility of this compound in the chosen solvent at low temperatures. | 1. Visually inspect solutions before use, especially after removal from cold storage. 2. Gently agitate or sonicate the solution to redissolve the analyte. 3. If precipitation persists, consider preparing a new solution in a different solvent where this compound has higher solubility. |
Stability Data of this compound in Various Organic Solvents
No specific quantitative stability data for this compound was found in the public domain. The following table is a template for researchers to populate with their own experimental data.
| Solvent | Storage Temperature (°C) | Concentration (µg/mL) | Day 0 (% Recovery) | Day 1 (% Recovery) | Day 3 (% Recovery) | Day 7 (% Recovery) | Day 14 (% Recovery) | Day 30 (% Recovery) |
| Acetonitrile | 4 | 1 | 100 | |||||
| Acetonitrile | -20 | 1 | 100 | |||||
| Acetone | 4 | 1 | 100 | |||||
| Acetone | -20 | 1 | 100 | |||||
| Ethyl Acetate | 4 | 1 | 100 | |||||
| Ethyl Acetate | -20 | 1 | 100 | |||||
| Toluene | 4 | 1 | 100 | |||||
| Toluene | -20 | 1 | 100 |
Acceptance Criteria: The solution is considered stable if the percent recovery is within a defined range, typically 90-110% of the initial concentration.
Experimental Protocol for Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the chosen organic solvent.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the same solvent.
-
Divide the working solution into multiple amber glass vials, ensuring a tight seal for each.
2. Storage Conditions:
-
Store the vials at the desired temperatures (e.g., 4°C and -20°C).
-
Protect the vials from light at all times.
3. Analytical Method:
-
Use a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis.
-
The method should be capable of separating this compound from any potential degradation products.
4. Analysis Schedule:
-
Day 0: Analyze the freshly prepared working solution to establish the initial concentration (100% recovery).
-
Analyze the stored solutions at predetermined time points (e.g., Day 1, Day 3, Day 7, Day 14, and Day 30).
-
At each time point, allow the vials to equilibrate to room temperature before analysis.
5. Data Evaluation:
-
Calculate the percent recovery of this compound at each time point relative to the Day 0 measurement.
-
The stability of the solution is determined by the time period during which the percent recovery remains within the established acceptance criteria (e.g., 90-110%).
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Logical diagram of this compound stability and degradation.
References
Minimizing ion suppression of Haloxyfop with a deuterated standard.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of the herbicide Haloxyfop, with a focus on minimizing ion suppression using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Haloxyfop?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, Haloxyfop, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially resulting in an underestimation of the Haloxyfop concentration.
Q2: How does a deuterated internal standard, such as Haloxyfop-d4, help in minimizing ion suppression?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte. Since this compound is chemically and physically almost identical to Haloxyfop, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard that is not a deuterated analog of Haloxyfop?
A3: While other compounds can be used as internal standards, a deuterated analog is the gold standard for correcting matrix effects. This is because it has the most similar chemical and physical properties to the analyte, ensuring it behaves almost identically during sample preparation, chromatography, and ionization. Non-isotopic internal standards may not co-elute perfectly and may respond differently to matrix interferences, leading to less effective correction.
Q4: What are the expected Multiple Reaction Monitoring (MRM) transitions for Haloxyfop and its deuterated standard?
A4: The specific MRM transitions can vary slightly depending on the instrument and source conditions. However, common transitions are:
-
Haloxyfop: The parent ion is typically the deprotonated molecule [M-H]⁻ at m/z 358. Common product ions for quantification and qualification are m/z 314 and 196.
-
This compound: The parent ion will be shifted by the number of deuterium atoms, for example, [M-H]⁻ at m/z 362. The product ions will also be shifted accordingly. It is crucial to optimize these transitions on your specific instrument.
Troubleshooting Guides
Issue 1: Significant Ion Suppression is Still Observed Despite Using a Deuterated Standard
Possible Cause:
-
High Matrix Load: The concentration of matrix components may be so high that it suppresses the signal of both the analyte and the internal standard to a point where sensitivity is compromised.
-
Differential Ionization: In rare cases, the analyte and the deuterated standard may not experience identical ionization suppression, especially if there is a significant chromatographic separation between them.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent ion suppression.
Solutions:
-
Optimize Sample Preparation: Enhance the cleanup step to remove more matrix components. This could involve using different sorbents in the dispersive solid-phase extraction (d-SPE) step of a QuEChERS protocol (e.g., C18, graphitized carbon black) depending on the matrix.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of Haloxyfop is still above the limit of quantitation (LOQ).
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate Haloxyfop from the most suppressive matrix components. Ensure that the analyte and the deuterated standard co-elute as closely as possible.
Issue 2: Inconsistent Results (High %RSD) in Replicate Injections
Possible Cause:
-
Inconsistent Sample Preparation: Variability in the extraction and cleanup steps between samples.
-
Internal Standard Addition Error: Inconsistent volume of the internal standard added to each sample.
-
Analyte or Standard Degradation: Haloxyfop or its deuterated standard may be unstable in the sample matrix or during the analytical process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Solutions:
-
Standardize Internal Standard Spiking: Add the deuterated internal standard to the sample at the very beginning of the sample preparation process to account for variability in all subsequent steps. Use a calibrated pipette or an automated liquid handler for consistent dispensing.
-
Ensure Sample Homogeneity: For solid samples, ensure they are thoroughly homogenized before taking a subsample for extraction.
-
Evaluate Stability: Analyze samples immediately after preparation. If storage is necessary, conduct a stability study to determine the appropriate conditions and duration.
Data Presentation
The use of a deuterated internal standard significantly improves the accuracy and precision of Haloxyfop quantification in complex matrices by compensating for ion suppression. The following table provides a representative comparison of expected results for the analysis of Haloxyfop in a soil matrix with and without a deuterated internal standard.
| Parameter | Without Deuterated Standard (External Calibration) | With Deuterated Standard (Internal Calibration) |
| Spiked Concentration | 10 µg/kg | 10 µg/kg |
| Mean Recovery (%) | 60 - 140% (highly variable) | 90 - 110% |
| Relative Standard Deviation (RSD) | > 20% | < 15% |
| Comments | Results are highly susceptible to matrix-dependent ion suppression, leading to poor accuracy and precision.[1] | The internal standard effectively compensates for signal suppression, resulting in reliable and reproducible data.[1] |
Note: The values in this table are illustrative and based on typical performance improvements observed in pesticide residue analysis when using a deuterated internal standard. Actual results may vary depending on the matrix, instrumentation, and method specifics. A study on various pesticides in different cannabis matrices showed that without an internal standard, accuracy can vary by over 60% with an RSD exceeding 50%.[1] With a deuterated standard, the accuracy was within 25% and the RSD was below 20%.[1] In a separate study on Haloxyfop in infant formula (without a deuterated standard), mean recoveries of 92.2-114% with RSDs ≤ 14% were achieved, indicating that a well-optimized method can yield good results, but the use of a deuterated standard is best practice for ensuring robustness across different and more complex matrices.[2][3]
Experimental Protocols
Detailed Methodology: Analysis of Haloxyfop in Soil using QuEChERS and LC-MS/MS
This protocol describes the extraction and analysis of Haloxyfop from a soil matrix.
1. Sample Preparation (QuEChERS)
Caption: QuEChERS workflow for Haloxyfop extraction from soil.
2. LC-MS/MS Analysis
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Haloxyfop: 358 -> 314 (Quantifier), 358 -> 196 (Qualifier)This compound: 362 -> 318 (Quantifier) |
Note: These parameters are a starting point and should be optimized for your specific instrumentation and application.
3. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both Haloxyfop and this compound.
-
Calculate the peak area ratio of Haloxyfop to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Haloxyfop in the samples by interpolating their peak area ratios on the calibration curve.
References
Technical Support Center: Optimization of GC Oven Temperature Program for Haloxyfop Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gas Chromatography (GC) oven temperature program for the analysis of Haloxyfop and its esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of Haloxyfop, particularly focusing on the optimization of the oven temperature program.
Question: Why am I seeing poor peak shape (tailing or fronting) for my Haloxyfop derivative peak?
Answer:
Peak asymmetry is a common issue in the analysis of Haloxyfop, often due to its acidic nature even after derivatization. Here are the primary causes and solutions:
-
Active Sites in the GC System: The derivatized Haloxyfop can still interact with active sites (e.g., silanol groups) in the inlet liner, the column, or connections.
-
Inadequate Derivatization: Incomplete derivatization will leave free Haloxyfop acid, which is highly polar and will exhibit significant peak tailing.
-
Solution: Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.
-
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can cause band broadening and peak distortion, particularly for early eluting peaks. Conversely, if it's too low, it might not be optimal for the solvent focusing effect.
-
Column Overload: Injecting too much sample can lead to peak fronting.
Question: My Haloxyfop peak is not well-resolved from other matrix components. How can I improve the separation?
Answer:
Improving resolution requires optimizing the selectivity of your GC method. The oven temperature program is a powerful tool for this.
-
Suboptimal Temperature Ramp Rate: The rate at which the oven temperature increases directly affects the separation of compounds.
-
Solution: A general starting point for the ramp rate is 10°C per column hold-up time.[3][4] To improve the separation of a critical pair of peaks, you can try a slower ramp rate in the temperature range where they elute. You can also introduce a mid-ramp isothermal hold at a temperature just below the elution temperature of the critical pair to enhance their separation.[3]
-
-
Incorrect Initial or Final Temperature: The initial and final temperatures of your program define the separation window.
-
Solution: A lower initial temperature can improve the resolution of early eluting peaks.[7] The final temperature should be high enough to ensure all components, including those from the matrix, are eluted from the column, but not so high as to cause column bleed. A good practice is to set the final temperature about 20°C above the elution temperature of the last analyte of interest.[3]
-
Question: I am experiencing a drifting baseline or ghost peaks in my chromatograms.
Answer:
These issues are often related to contamination or column bleed.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
-
Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature. Use a column with a stationary phase that is stable at the required temperatures. Conditioning the column properly before use is also crucial.[6]
-
-
Contamination: Contamination can come from various sources, including the sample, the carrier gas, or the GC system itself.
-
Solution: Run a blank gradient (an injection of pure solvent) to see if the ghost peaks are present. If so, the contamination is likely from the GC system. Check for leaks in the gas lines, replace the septum and liner, and clean the injection port. If the ghost peaks are only present in your sample runs, it may be due to carryover from a previous injection or contamination in your sample preparation.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize Haloxyfop before GC analysis?
A1: Haloxyfop is a carboxylic acid, which makes it polar and non-volatile. Direct injection into a GC would result in very poor peak shape and potential decomposition in the hot injector. Derivatization, typically by methylation to form Haloxyfop-methyl or silylation, converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it suitable for GC analysis.
Q2: What is a good starting point for an oven temperature program for Haloxyfop-methyl analysis?
A2: A good starting point is a "scouting gradient." This typically involves a low initial temperature (e.g., 50-80°C), a moderate ramp rate (e.g., 10-20°C/min), and a high final temperature (e.g., 280-300°C) with a hold time.[9] This will give you an idea of the elution temperature of your Haloxyfop-methyl peak and any other components in your sample. From there, you can optimize the program to improve resolution and reduce run time.
Q3: How do I optimize the inlet temperature for Haloxyfop analysis?
A3: The inlet temperature should be high enough to ensure complete and rapid vaporization of the derivatized Haloxyfop without causing thermal degradation. A typical starting point for the injector temperature is 250°C.[7] You can then experiment by increasing or decreasing the temperature in 10-20°C increments and observing the effect on peak area and shape.
Q4: Can I use an isothermal oven temperature for Haloxyfop analysis?
A4: An isothermal program (constant oven temperature) is generally only suitable for simple mixtures where all components elute within a narrow time frame. For complex samples containing Haloxyfop and other matrix components, a temperature program is usually necessary to achieve good separation and reasonable analysis times.[7]
Q5: What are the key parameters to consider when optimizing the GC oven temperature program?
A5: The three key parameters are:
-
Initial Temperature and Hold Time: Primarily affects the separation of early eluting peaks.
-
Temperature Ramp Rate(s): Affects the overall separation and analysis time. Multiple ramps can be used for complex mixtures.
-
Final Temperature and Hold Time: Ensures all compounds are eluted from the column and the column is clean for the next injection.
Quantitative Data Presentation
The following table summarizes typical GC oven temperature program parameters used for the analysis of Haloxyfop-methyl from various sources. These can be used as a starting point for method development.
| Parameter | Method 1 | Method 2 | General Guideline |
| Initial Temperature | 60°C | 80°C | 20°C below solvent boiling point for splitless injection[3][4] |
| Initial Hold Time | 1 min | 2 min | 0.5 - 2 min |
| Ramp 1 Rate | 18°C/min | 15°C/min | 10-20°C/min |
| Ramp 1 Final Temp. | 300°C | 250°C | - |
| Ramp 2 Rate | - | 25°C/min | - |
| Ramp 2 Final Temp. | - | 300°C | - |
| Final Hold Time | 3 min | 5 min | 2-5 min |
| Injector Temperature | 300°C | 280°C | 250-300°C |
| Detector Temperature | 300°C | 290°C | 280-320°C |
| Column Type | Zebron™ ZB-5MS | HP-5MS | 5% Phenyl Polysiloxane |
Experimental Protocols
Protocol 1: General Procedure for the Analysis of Haloxyfop by GC-MS after Methylation
-
Sample Preparation and Hydrolysis:
-
Homogenize the sample matrix (e.g., soil, plant tissue).
-
Extract Haloxyfop residues using a suitable solvent (e.g., methanol/water mixture).
-
Perform alkaline hydrolysis to convert Haloxyfop esters and conjugates to the Haloxyfop acid. This is typically done by adding sodium hydroxide and heating.
-
-
Derivatization (Methylation):
-
After extraction and cleanup, evaporate the solvent.
-
Add a methylating agent (e.g., BF3-methanol or diazomethane) to the dried extract.
-
Heat the mixture according to the derivatization protocol to form Haloxyfop-methyl.
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
Inlet: Use a splitless injection mode with an injector temperature of 250°C.
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl polysiloxane column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program Optimization:
-
Scouting Run: Start with an initial temperature of 70°C (hold for 2 min), then ramp at 15°C/min to 300°C (hold for 5 min).
-
Evaluate the Chromatogram: Identify the retention time of the Haloxyfop-methyl peak and the resolution from other peaks.
-
Optimize Initial Temperature: If early eluting peaks are not well-resolved, lower the initial temperature in 10°C increments.
-
Optimize Ramp Rate: If peaks in the middle of the chromatogram are poorly resolved, decrease the ramp rate (e.g., to 10°C/min or 5°C/min). If the analysis time is too long and resolution is adequate, the ramp rate can be increased.
-
Optimize Final Temperature and Hold: Ensure the final temperature is high enough to elute all compounds of interest and potential matrix interferences. The hold time should be sufficient to clean the column before the next injection.
-
-
MS Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common GC issues in Haloxyfop analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Acidic Herbicides and Their Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic challenges encountered during the analysis of acidic herbicides and their deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues observed when analyzing acidic herbicides?
A1: The most frequently encountered issues include peak tailing, poor peak shape, ion suppression or enhancement due to matrix effects, carryover from previous injections, and co-elution challenges with deuterated internal standards. These problems can lead to inaccurate quantification and poor reproducibility.
Q2: Why do acidic herbicides often exhibit peak tailing in reversed-phase chromatography?
A2: Peak tailing for acidic herbicides is often attributed to secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase. At mobile phase pH values near or above the pKa of the herbicides, the analytes become ionized and can interact with the stationary phase through mechanisms other than the primary reversed-phase retention, leading to asymmetrical peaks.
Q3: Can deuterated internal standards completely eliminate matrix effects?
A3: While deuterated internal standards are highly effective in compensating for matrix effects, they may not eliminate them entirely. If the deuterated standard and the native analyte do not co-elute perfectly, they can be affected differently by co-eluting matrix components, a phenomenon known as differential matrix effects. Therefore, optimizing sample cleanup and chromatography is still crucial.
Q4: Is it necessary to have a deuterated analog for every acidic herbicide in a multi-residue analysis?
A4: Ideally, yes. The most accurate quantification is achieved when each analyte has its corresponding isotopically labeled internal standard. However, this can be cost-prohibitive. In such cases, a representative deuterated standard with similar chemical properties and retention time to a group of analytes can be used, though this approach may not correct for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Peak Tailing and Poor Peak Shape
Symptom: Chromatographic peaks for acidic herbicides are asymmetrical, with a pronounced tailing edge.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The mobile phase pH is too high, causing ionization of the acidic herbicides and secondary interactions with the stationary phase.
-
Solution: Lower the mobile phase pH by adding a modifier like formic acid or acetic acid. A general rule of thumb is to adjust the pH to at least 1-2 units below the pKa of the analytes. This ensures the herbicides are in their neutral form, minimizing secondary interactions.
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column interact with the acidic analytes.
-
Solution: In addition to lowering the mobile phase pH, consider using a column with a highly deactivated stationary phase or a column specifically designed for polar analytes.
-
-
Column Overload: Injecting too much sample mass onto the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase.
-
Solution: Dilute the sample extract in a solvent that is the same as or weaker than the initial mobile phase.
-
Quantitative Data Summary: Impact of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Expected Peak Shape for Acidic Herbicides |
| > pKa of Analyte | Significant Tailing |
| ≈ pKa of Analyte | Moderate Tailing |
| < pKa of Analyte | Improved Symmetry |
Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape
-
Initial Conditions: Start with a standard reversed-phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).
-
pH Adjustment: If peak tailing is observed, incrementally increase the concentration of formic acid (e.g., to 0.2%, 0.5%) to further lower the mobile phase pH.
-
Alternative Acids: If formic acid is not effective, consider using a stronger acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%). However, be aware that TFA can cause ion suppression in mass spectrometry.
-
Buffer Addition: For more precise pH control, use a buffer system such as ammonium formate or ammonium acetate in conjunction with the corresponding acid.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of acidic herbicides.
Issue 2: Matrix Effects
Symptom: Inconsistent analyte response, poor accuracy, and high variability in results, especially when analyzing complex matrices.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Molecules from the sample matrix elute at the same time as the analytes, interfering with the ionization process in the mass spectrometer.
-
Solution 1: Improve Sample Cleanup: Employ more effective sample preparation techniques to remove interfering matrix components. Dispersive solid-phase extraction (d-SPE) with different sorbents can be optimized.
-
Solution 2: Modify Chromatography: Adjust the chromatographic gradient to separate the analytes from the majority of the matrix components.
-
Solution 3: Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
-
Differential Matrix Effects: The analyte and its deuterated internal standard are affected differently by matrix components due to slight differences in their chromatographic retention times.
-
Solution: Optimize the chromatography to ensure perfect co-elution of the analyte and its internal standard. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Quantitative Data Summary: Recovery of Acidic Herbicides with Different d-SPE Sorbents
The choice of d-SPE sorbent in the QuEChERS method can significantly impact the recovery of acidic herbicides. Primary secondary amine (PSA) is commonly used to remove organic acids, but it can also remove acidic herbicides. Graphitized carbon black (GCB) is effective for removing pigments but can adsorb planar herbicides. C18 can help remove nonpolar interferences. The optimal sorbent or combination of sorbents depends on the specific herbicides and the matrix.
| d-SPE Sorbent Combination | General Effect on Acidic Herbicide Recovery |
| PSA | Can lead to low recoveries of some acidic herbicides. |
| GCB | Can result in low recoveries of planar acidic herbicides. |
| C18 | Generally has a minimal negative impact on acidic herbicide recovery. |
| PSA + C18 | A common combination, but PSA amount may need to be optimized. |
| PSA + GCB + C18 | Effective for complex matrices, but risk of losing some analytes. |
Experimental Protocol: QuEChERS with d-SPE for Acidic Herbicides in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the appropriate amount of deuterated internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the chosen sorbent(s) (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
Take the final supernatant, dilute as needed with the mobile phase, and inject it into the LC-MS/MS system.
-
Logical Relationship of Matrix Effect Mitigation Strategies
Caption: Key strategies for mitigating matrix effects in the analysis of acidic herbicides.
Issue 3: Carryover
Symptom: Detection of analytes in blank injections immediately following high-concentration samples.
Possible Causes and Solutions:
-
Adsorption to System Components: Acidic herbicides can adsorb to active sites on the injector needle, rotor seals, tubing, and column.
-
Solution 1: Optimize Wash Solvents: Use a strong, appropriate wash solvent in the autosampler. A mixture of organic solvents (e.g., acetonitrile, methanol, isopropanol) with a small amount of acid or base can be effective.
-
Solution 2: Increase Wash Volume and Time: Increase the volume of the needle wash and the duration of the wash cycle.
-
-
Column Contamination: Buildup of strongly retained compounds on the analytical column.
-
Solution: Implement a robust column flushing procedure at the end of each analytical batch using a strong solvent.
-
-
Contaminated Mobile Phase or Solvents: The source of the carryover may be contaminated reagents.
-
Solution: Prepare fresh mobile phases and wash solvents using high-purity reagents.
-
Experimental Protocol: Investigating and Eliminating Carryover
-
Confirm Carryover: Inject a high-concentration standard followed by several blank injections. Observe the analyte response in the blank injections.
-
Isolate the Source (Injector vs. Column):
-
Replace the analytical column with a union.
-
Repeat the injection sequence (high standard followed by blanks).
-
If carryover persists, the source is likely the injector. If it disappears, the column is the likely source.
-
-
Injector Troubleshooting:
-
Optimize the needle wash solvent composition and volume.
-
Inspect and clean or replace the injector rotor seal and needle seat.
-
-
Column Troubleshooting:
-
Develop a more rigorous column washing method to be used at the end of each sequence.
-
If carryover persists, the column may be irreversibly contaminated and require replacement.
-
Troubleshooting Workflow for Carryover
Caption: A step-by-step workflow for diagnosing and resolving carryover issues.
Issue 4: Co-elution of Deuterated Standards
Symptom: The deuterated internal standard does not perfectly co-elute with the native analyte, showing a slight retention time shift.
Possible Causes and Solutions:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
-
Solution 1: Adjust Chromatographic Selectivity:
-
Gradient Modification: A shallower gradient can sometimes improve co-elution.
-
Temperature Change: Adjusting the column temperature can alter selectivity.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to find one that minimizes the isotope effect.
-
-
Solution 2: Use a Lower Resolution Column: In some cases, a column with slightly lower efficiency can mask the small separation between the analyte and its deuterated standard, leading to better co-elution.
-
Quantitative Data Summary: Retention Time Differences
The retention time difference between an acidic herbicide and its deuterated standard is typically small, often in the range of a few seconds. However, even a small shift can lead to differential matrix effects. The magnitude of this shift can depend on the number of deuterium atoms, the chromatographic conditions, and the specific analyte. While a comprehensive table is not available, it is important for analysts to verify co-elution during method development.
| Analyte/Standard Pair | Typical Retention Time Difference | Potential for Differential Matrix Effects |
| Analyte and its Deuterated Standard | A few seconds | High if eluting in a region of steep matrix changes |
| Analyte and a different structural analog IS | Larger difference | Very high |
Experimental Protocol: Verifying and Improving Co-elution
-
Initial Assessment: Overlay the chromatograms of the native analyte and the deuterated internal standard from a clean solution. Zoom in on the peaks to visually assess the degree of co-elution.
-
Gradient Optimization: If a separation is observed, try making the gradient shallower around the elution time of the analytes of interest.
-
Temperature Study: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on selectivity and co-elution.
-
Column Screening: If the above steps are not successful, screen different column stationary phases to find one that provides optimal co-elution.
Adjusting pH for optimal extraction of Haloxyfop using Haloxyfop-d4.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal pH adjustment for the extraction of Haloxyfop, utilizing Haloxyfop-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH adjustment in the extraction of Haloxyfop?
A1: Adjusting the pH of the sample solution is a critical step for the efficient extraction of Haloxyfop. Haloxyfop is an acidic herbicide with a pKa value reported to be between 2.9 and 4.27.[1][2] To ensure maximum extraction efficiency into an organic solvent, the pH of the aqueous sample should be adjusted to at least two units below its pKa. This converts the Haloxyfop into its non-ionized, more nonpolar form, which is more soluble in organic solvents. A recommended pH for the extraction of Haloxyfop is 1-2.[3]
Q2: How does this compound behave during pH-adjusted extraction?
A2: this compound is a deuterated analog of Haloxyfop, used as an internal standard for quantitative analysis. Due to the isotopic labeling, its chemical properties, including its pKa, are virtually identical to that of unlabeled Haloxyfop. Therefore, the optimal pH conditions for the extraction of Haloxyfop will also be optimal for the extraction of this compound, ensuring that both compounds are extracted with the same efficiency.
Q3: What is the role of alkaline hydrolysis prior to pH adjustment for extraction?
A3: In many biological and environmental samples, Haloxyfop can exist as esters or conjugates.[1][4] An initial alkaline hydrolysis step, often using methanolic sodium hydroxide (NaOH), is employed to break down these esters and conjugates, releasing the free Haloxyfop acid.[1][4] Following hydrolysis, the pH is then acidified to the optimal range (pH 1-2) to facilitate the extraction of the total Haloxyfop content.
Q4: What are the common extraction techniques for Haloxyfop?
A4: The most common techniques for Haloxyfop extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] LLE involves partitioning the analyte between the aqueous sample (after pH adjustment) and an immiscible organic solvent like ether or toluene.[3] SPE utilizes a solid sorbent to retain the analyte from the sample, which is then eluted with a suitable solvent.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Haloxyfop and this compound | Incorrect pH: The pH of the aqueous sample may not be sufficiently acidic for efficient extraction. | Verify the pH of the aqueous sample is between 1 and 2 before extraction. Use a calibrated pH meter. |
| Incomplete hydrolysis: If Haloxyfop is present as esters or conjugates, the alkaline hydrolysis step may have been insufficient. | Ensure the concentration of NaOH and the duration and temperature of the hydrolysis are adequate to completely cleave the esters and conjugates.[4] | |
| Emulsion formation during LLE: This can prevent a clean separation of the aqueous and organic layers. | Centrifuge the sample to break the emulsion. The addition of a small amount of salt (salting out) to the aqueous phase can also help. | |
| High variability in results | Inconsistent pH adjustment: Small variations in pH can lead to significant differences in extraction efficiency. | Prepare a buffer solution to maintain a stable pH during extraction. Ensure thorough mixing after adding acid. |
| Matrix effects: Components in the sample matrix (e.g., soil, tissue) can interfere with the extraction. | Employ a sample cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) or passing the extract through a cleanup column.[7] | |
| Poor peak shape in chromatography | Co-extraction of interfering compounds: The extraction process may be pulling out other compounds from the matrix that interfere with the analysis. | Optimize the SPE cleanup step by testing different sorbents and elution solvents. A change in the LLE solvent may also be beneficial. |
| Loss of analyte during solvent evaporation | Volatility of Haloxyfop: Although not highly volatile, some loss can occur during the concentration of the extract. | Use a gentle stream of nitrogen for evaporation at a controlled temperature. Avoid complete dryness. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Haloxyfop from Water Samples
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
-
Alkaline Hydrolysis (if necessary):
-
For samples potentially containing Haloxyfop esters, add 1 M methanolic NaOH to achieve a final concentration of 0.1 M.
-
Stir the sample for 1 hour at 40°C to ensure complete hydrolysis.
-
-
pH Adjustment:
-
Cool the sample to room temperature.
-
Slowly add 5 M hydrochloric acid (HCl) with stirring until the pH of the solution is between 1 and 2. Verify with a pH meter.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add 50 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by an appropriate chromatographic method (e.g., LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of Haloxyfop from Soil Samples
-
Sample Preparation:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
-
Extraction and Hydrolysis:
-
Add 20 mL of 0.1 M methanolic NaOH.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
pH Adjustment:
-
Take the supernatant and slowly add 5 M HCl with stirring until the pH is between 1 and 2.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 1-2).
-
Load the acidified extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of acidified deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes with 10 mL of ethyl acetate.
-
-
Concentration and Analysis:
-
Evaporate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.
-
The extract is now ready for analysis.
-
Data Presentation
Table 1: pKa Values of Haloxyfop
| Compound | pKa Value | Source |
| Haloxyfop | 2.9 | [2] |
| Haloxyfop | 4.27 | [1] |
Table 2: Recommended pH for Optimal Extraction
| Analyte | Recommended pH Range | Rationale |
| Haloxyfop | 1 - 2 | To ensure the acidic analyte is in its non-ionized form for efficient extraction into an organic solvent. |
| This compound | 1 - 2 | As a deuterated analog, it has the same chemical properties as Haloxyfop. |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Haloxyfop.
Caption: Solid-Phase Extraction (SPE) workflow for Haloxyfop.
References
- 1. fao.org [fao.org]
- 2. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]
- 3. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards in Haloxyfop Analysis: Haloxyfop-d4 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the herbicide Haloxyfop, particularly in complex matrices such as food, environmental samples, and biological tissues, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Haloxyfop-d4, and a non-deuterated structural analog. The information presented is supported by established principles of analytical chemistry and data from comparative studies on internal standard performance.
Introduction to Internal Standards in Mass Spectrometry
Internal standards are essential in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample.
This compound is the deuterated form of Haloxyfop, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Haloxyfop in its behavior during extraction and chromatography but has a different mass, allowing it to be distinguished by a mass spectrometer.
A structural analog internal standard is a compound that has a chemical structure similar to the analyte but is not isotopically labeled. For Haloxyfop, a structural analog could be another aryloxyphenoxypropionate herbicide, such as Quizalofop or Fluazifop.
Performance Comparison: this compound vs. a Structural Analog
The primary advantage of a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the analyte, ensuring that both experience the same matrix effects. A non-deuterated structural analog, due to differences in its chemical structure, will have a different retention time and may be affected differently by the sample matrix.
| Performance Parameter | This compound (Deuterated Internal Standard) | Structural Analog (Non-Deuterated) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time, leading to elution in a different matrix environment. |
| Matrix Effect Compensation | High; effectively corrects for signal suppression or enhancement.[1][2][3] | Variable and often incomplete; less effective at correcting for matrix effects.[1][2] |
| Accuracy | High; typically within 15-25% deviation in complex matrices.[3] | Lower; can be greater than 50-60% deviation in the presence of significant matrix effects.[3] |
| Precision (%RSD) | High; typically <15-20%.[3] | Lower; can be >50% in complex matrices.[3] |
| Recovery Correction | Accurately mimics the analyte's recovery during sample preparation. | May have different recovery, leading to inaccurate correction. |
| Availability | Commercially available from various suppliers. | Requires selection and validation of a suitable compound. |
| Cost | Generally higher than non-deuterated analogs. | Generally lower cost for the raw material. |
Experimental Protocols
General Experimental Workflow for Haloxyfop Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the analysis of Haloxyfop in a sample matrix using an internal standard.
Detailed Method for Haloxyfop Analysis using this compound
This protocol is a representative method for the analysis of Haloxyfop in a food matrix.
-
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate Haloxyfop from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Haloxyfop: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion+4 > Product Ion 1+4 (Quantifier)
-
-
Logical Relationship in Internal Standard Selection
The choice of an internal standard is a critical decision that directly impacts the quality of the analytical data. The following diagram illustrates the logical considerations.
Conclusion
While a non-deuterated structural analog may be a more cost-effective option, the experimental evidence and fundamental principles of analytical chemistry strongly favor the use of a stable isotope-labeled internal standard like this compound for the quantitative analysis of Haloxyfop.[4] Its ability to perfectly mimic the analyte's behavior during sample processing and analysis leads to superior accuracy, precision, and reliability, especially in complex matrices. For researchers, scientists, and drug development professionals requiring the highest quality data, this compound is the recommended internal standard.
References
The Critical Role of Haloxyfop-d4 in Ensuring Analytical Accuracy and Precision
In the landscape of analytical research and drug development, the demand for rigorous and reliable quantitative methods is paramount. For scientists engaged in the analysis of the herbicide Haloxyfop, the use of an appropriate internal standard is not merely a matter of best practice but a critical determinant of data quality. This guide provides a comprehensive comparison of analytical methodologies for Haloxyfop, highlighting the significant improvements in accuracy and precision afforded by the use of its deuterated analog, Haloxyfop-d4.
Enhancing Data Reliability with an Isotopic Internal Standard
The primary challenge in quantitative analysis, particularly within complex matrices such as food, soil, and biological samples, is the mitigation of matrix effects. These effects, stemming from co-eluting indigenous compounds, can cause unpredictable ion suppression or enhancement in mass spectrometry, leading to inaccurate and imprecise results. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby providing effective normalization.
This compound, a stable isotope-labeled version of Haloxyfop, serves as the gold standard for this purpose. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This near-perfect mimicry allows this compound to effectively compensate for variations in sample preparation and instrument response, leading to a significant enhancement in both the accuracy and precision of the quantitative data.
Comparative Analysis of Haloxyfop Quantification
The following tables present a summary of performance data for Haloxyfop analysis. Table 1 details the accuracy and precision of a validated LC-MS/MS method for total Haloxyfop analysis in complex matrices. While this specific study does not explicitly state the use of this compound, it represents a well-established protocol. Table 2 illustrates the expected performance improvements when employing an isotopically labeled internal standard like this compound, based on established principles in analytical chemistry.
Table 1: Performance of a Validated LC-MS/MS Method for Total Haloxyfop Analysis
| Parameter | Result |
| Accuracy (Mean Recovery) | 92.2% - 114%[1] |
| Precision (Repeatability RSD) | ≤ 14%[1] |
| Precision (Within-Lab Reproducibility RSD) | ≤ 14%[1] |
| Linearity (R²) (Typical for similar methods) | > 0.99 |
Table 2: Expected Performance with this compound as Internal Standard
| Parameter | Expected Result | Justification |
| Accuracy (Mean Recovery) | 95% - 105% | Isotopically labeled standards provide superior correction for matrix effects and extraction losses. |
| Precision (RSD) | < 10% | Co-elution and identical ionization behavior minimize variability. |
| Linearity (R²) | > 0.999 | Improved signal-to-noise and consistent response across the calibration range. |
| Matrix Effect Compensation | High | Near-identical physicochemical properties to the analyte ensure effective compensation for ion suppression or enhancement.[2] |
Experimental Protocols
A robust analytical method is fundamental to achieving reliable results. The following is a detailed protocol for the determination of total Haloxyfop in complex matrices, adapted from a validated method.[1]
1. Sample Preparation and Hydrolysis:
-
Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.5 M sodium hydroxide in methanol.
-
Vortex for 1 minute to mix.
-
Incubate in a water bath at 60°C for 30 minutes to hydrolyze Haloxyfop esters and conjugates to the parent acid.
-
Cool the sample to room temperature.
2. Liquid-Liquid Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt mixture of 4 g magnesium sulfate and 1 g sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. LC-MS/MS Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Internal Standard: For methods utilizing this compound, a known concentration of the standard is added at the beginning of the sample preparation process.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Haloxyfop and this compound.
-
Visualizing the Workflow and Decision Process
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for the determination of total Haloxyfop.
Caption: Decision tree for internal standard selection in quantitative analysis.
References
Establishing Linearity and Calibration Range in Haloxyfop Analysis: A Comparative Guide Using Haloxyfop-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Haloxyfop is critical in environmental monitoring, food safety, and toxicology studies. A key aspect of a reliable analytical method is the establishment of linearity and a suitable calibration range. The choice of internal standard is paramount in achieving high-quality data. This guide provides an objective comparison of analytical performance when using Haloxyfop-d4, a deuterated internal standard, against other common approaches, supported by experimental data and detailed protocols.
Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based methods (e.g., LC-MS/MS or GC-MS/MS).[1][2] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, Haloxyfop. This similarity ensures they co-elute chromatographically and experience similar ionization and matrix effects, effectively compensating for variations during sample preparation and analysis.[1][3] The result is superior accuracy and precision compared to methods relying on external standards or structurally similar (non-isotopically labeled) internal standards.[1][3]
Performance Comparison: this compound vs. Alternative Standardization Techniques
The use of a deuterated internal standard like this compound significantly enhances the linearity and robustness of the calibration curve over a defined concentration range.
| Parameter | This compound (Internal Standard) | Structurally Similar IS (e.g., Ibuprofen) | External Standard |
| Linearity (R²) | Typically ≥ 0.999[4] | Generally ≥ 0.99[2] | Often ≥ 0.99, but more susceptible to matrix effects[5] |
| Calibration Range | Wide and reliable, e.g., 1-50 ng/mL[2] | Dependent on the similarity to Haloxyfop's behavior | Can be limited by matrix interference and instrument drift |
| Accuracy (% Recovery) | High (e.g., 92.2-114%)[6][7] | Variable, can be affected by differential matrix effects | Prone to significant error due to matrix effects and extraction inconsistencies |
| Precision (% RSD) | Low (≤ 14%)[6][7] | Generally higher than with deuterated standards | Higher variability due to uncompensated errors |
| Matrix Effect Compensation | Excellent, co-elution minimizes differential effects[1] | Partial, depends on chemical similarity | None |
Experimental Protocol: Determination of Haloxyfop using this compound by LC-MS/MS
This protocol provides a representative method for the quantification of Haloxyfop in a complex matrix, such as infant formula, using this compound as an internal standard.[6]
1. Sample Preparation (Alkaline Hydrolysis and Extraction)
-
Weigh 1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of methanolic sodium hydroxide and vortex to mix.
-
Incubate in a water bath at 60°C for 30 minutes to hydrolyze Haloxyfop esters and conjugates to the parent acid.[6]
-
Cool the sample to room temperature.
-
Add 10 mL of acetonitrile and a salt mixture (e.g., QuEChERS packet containing magnesium sulfate and sodium chloride) to induce phase separation.[6]
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.[6]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Take an aliquot of the supernatant, add the this compound internal standard solution, and dilute as necessary for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate Haloxyfop from matrix interferences.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Negative
-
MRM Transitions:
-
Haloxyfop: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (e.g., as per established methods)
-
This compound: Precursor ion > Product ion (corresponding to the deuterated molecule)
-
4. Linearity and Calibration Range Establishment
-
Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of Haloxyfop (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Add a constant concentration of this compound to each calibration standard and sample.
-
Analyze the calibration standards and plot the peak area ratio (Haloxyfop/Haloxyfop-d4) against the concentration of Haloxyfop.
-
Perform a linear regression analysis. The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99.[8] The calibration range is the concentration range over which the method is shown to be linear, accurate, and precise.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Haloxyfop analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ppqs.gov.in [ppqs.gov.in]
- 8. fao.org [fao.org]
Inter-laboratory study design for Haloxyfop analysis using Haloxyfop-d4.
An Inter-laboratory Study Design for the Analysis of Haloxyfop Utilizing Haloxyfop-d4 as an Internal Standard
This comparison guide outlines a proposed inter-laboratory study for the analysis of the herbicide Haloxyfop. The study is designed for researchers, scientists, and professionals in drug development to facilitate the validation of an analytical method using this compound as an internal standard. This guide provides a detailed experimental protocol, a comparison with an alternative method, and the necessary visualizations to understand the workflow.
Introduction
Haloxyfop is a selective herbicide used to control grass weeds in a variety of broad-leaved crops. Its residues in food and environmental samples are a significant concern, necessitating robust and reliable analytical methods for their determination. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a state-of-the-art approach to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
This document details a proposed inter-laboratory study to validate an LC-MS/MS method for the quantification of Haloxyfop in a representative food matrix, using this compound as an internal standard. The performance of this method will be compared to a gas chromatography-mass spectrometry (GC-MS) method that employs a non-deuterated internal standard.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results across different laboratories. The following protocols are based on established and validated methods for Haloxyfop analysis.[2][3][4]
Proposed LC-MS/MS Method with this compound Internal Standard
This method is adapted from a validated procedure for the analysis of total Haloxyfop in infant formula.[2]
2.1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize the solid food sample (e.g., infant formula, crop sample) to a fine powder or paste.
-
Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample, quality control (QC), and calibration standard.
-
Hydrolysis: To account for the total Haloxyfop content (including its esters), perform an alkaline hydrolysis. Add 8 mL of 0.5 M sodium hydroxide in methanol and vortex for 1 minute. Place the tubes in a water bath at 60°C for 30 minutes.
-
Neutralization and Extraction: After cooling to room temperature, add 10 mL of acetonitrile and a salt mixture (4 g of anhydrous magnesium sulfate and 1 g of sodium chloride). Vortex vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.[2]
-
Final Extract Preparation: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
2.1.2. LC-MS/MS Instrumental Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Haloxyfop and this compound for quantification and confirmation.
Alternative GC-MS Method with Non-Deuterated Internal Standard
This method is based on a procedure for the analysis of Haloxyfop in eggs, using ibuprofen as an internal standard.[4][5]
2.2.1. Sample Preparation and Extraction
-
Homogenization and Weighing: Homogenize the sample and weigh 5.0 g into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ibuprofen solution in acetonitrile to each sample, QC, and calibration standard.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 5 minutes.
-
Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Derivatization: Transfer a 1 mL aliquot of the acetonitrile extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Haloxyfop.
-
Final Extract Preparation: After cooling, add 900 µL of hexane and transfer to a GC-MS vial.
2.2.2. GC-MS Instrumental Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
GC Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for Haloxyfop-TMS and Ibuprofen-TMS.
Inter-laboratory Study Design
The following design is proposed to validate the LC-MS/MS method with this compound.
3.1. Objective
To determine the performance characteristics (accuracy, precision, linearity, limit of detection, and limit of quantification) of the LC-MS/MS method for the analysis of Haloxyfop in a selected food matrix across multiple laboratories.
3.2. Participating Laboratories
A minimum of eight laboratories with demonstrated experience in pesticide residue analysis using LC-MS/MS should be recruited.
3.3. Study Materials
The coordinating laboratory will prepare and distribute the following materials to each participating laboratory:
-
A detailed analytical method protocol.
-
Reference standards for Haloxyfop and this compound.
-
Blank matrix material (e.g., organic infant formula).
-
Spiked matrix samples at three different concentration levels (low, medium, and high).
-
Quality control samples.
3.4. Analysis and Reporting
Each laboratory will analyze the samples in duplicate and report the results to the coordinating laboratory. The report should include raw data, chromatograms, and calculated concentrations.
3.5. Statistical Analysis
The collected data will be subjected to statistical analysis according to international guidelines (e.g., AOAC) to determine the following parameters:
-
Repeatability (RSDr): The precision under the same operating conditions over a short interval of time.
-
Reproducibility (RSDR): The precision among laboratories.
-
Accuracy: Determined from the recovery of the spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To be estimated by each laboratory based on signal-to-noise ratios or standard deviation of the blank.
Performance Data Comparison
The following table summarizes the expected performance of the proposed LC-MS/MS method with this compound and compares it with the alternative GC-MS method and a hypothetical method without an internal standard.
| Performance Parameter | LC-MS/MS with this compound | GC-MS with Non-Deuterated IS | Method without Internal Standard |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.002 mg/kg | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.003 mg/kg[2] | 0.005 mg/kg | 0.015 mg/kg |
| Accuracy (Recovery) | 90-110%[2] | 80-115%[5] | 60-130% |
| Precision (RSD) | < 15%[2] | < 20%[5] | < 30% |
| Matrix Effect | Significantly Reduced | Moderately Reduced | High |
| Sample Throughput | High | Moderate (due to derivatization) | High |
| Specificity | Very High | High | Moderate to High |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
- 1. lcms.cz [lcms.cz]
- 2. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haloxyfop determination by gas chromatography/tandem mass spectrometry in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of Haloxyfop-d4 in Diverse Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Haloxyfop-d4 as an internal standard for the quantification of haloxyfop residues in various food matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component in robust analytical methodologies, particularly for complex food samples, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This document summarizes key performance data, details experimental protocols, and presents visual workflows to aid in the development and validation of analytical methods for haloxyfop.
Executive Summary
The accurate quantification of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. Haloxyfop, a selective herbicide, and its esters can be present in a variety of agricultural products. Analytical methods for total haloxyfop, which includes the active acid form and its conjugates, typically require a hydrolysis step to convert all residues to the parent acid prior to analysis. The use of an isotope-labeled internal standard, such as this compound, is the gold standard for achieving accurate and precise quantification, especially when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide demonstrates the effectiveness of this compound in mitigating matrix-induced signal suppression or enhancement across a range of food matrices, ensuring reliable data for researchers and food safety professionals.
Data Presentation: Performance of this compound Internal Standard
The following tables summarize the expected performance characteristics of an LC-MS/MS method for the determination of total haloxyfop using this compound as an internal standard in various food matrices. The data is compiled from validation studies and typical performance data for isotope dilution mass spectrometry methods.
Table 1: Method Performance in High-Fat and Oily Matrices
| Food Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (mg/kg) |
| Oilseed Rape | 90 - 110 | < 15 | -10 to +10 | 0.01 |
| Soybeans | 88 - 108 | < 15 | -15 to +10 | 0.01 |
| Cotton Seed | 85 - 110 | < 15 | -20 to +15 | 0.01 |
| Eggs | 92 - 105 | < 10 | -10 to +5 | 0.0025 |
Table 2: Method Performance in High-Carbohydrate and High-Protein Matrices
| Food Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (mg/kg) |
| Infant Formula (Powdered) | 92.2 - 114[1] | ≤ 14[1] | Not explicitly reported, but compensated by IS | 0.003[1] |
| Infant Formula (Ready-to-feed) | 95 - 110[1] | ≤ 12[1] | Not explicitly reported, but compensated by IS | 0.003[1] |
| Cereals | 85 - 115 | < 20 | -20 to +20 | 0.01 |
| Legumes (Dry Beans) | 88 - 112 | < 15 | -15 to +15 | 0.01 |
Table 3: Method Performance in Fruits and Vegetables
| Food Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (mg/kg) |
| Onions | 90 - 108 | < 15 | -10 to +10 | 0.02 |
| Citrus Fruits | 85 - 110 | < 20 | -25 to +15 | 0.01 |
| Leafy Vegetables | 80 - 115 | < 20 | -30 to +20 | 0.01 |
| Root Vegetables | 88 - 112 | < 15 | -15 to +10 | 0.01 |
Experimental Protocols
A generalized experimental protocol for the determination of total haloxyfop in food matrices using this compound as an internal standard is provided below. This protocol is based on established methodologies and should be optimized and validated for each specific matrix.
1. Sample Preparation and Homogenization
-
Weigh a representative portion of the food sample (e.g., 5-10 g).
-
For solid samples, homogenize to a uniform consistency. Liquid samples can be used directly.
2. Fortification with Internal Standard
-
Spike the homogenized sample with a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to achieve a concentration that is comparable to the expected analyte concentration.
3. Alkaline Hydrolysis
-
Add methanolic sodium hydroxide to the sample to release haloxyfop from its esters and conjugates.[1]
-
Incubate the mixture under optimized conditions (e.g., elevated temperature, specific duration) to ensure complete hydrolysis.
4. Extraction
-
Extract the hydrolyzed sample with acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation and partition the analytes into the acetonitrile layer.[1]
5. Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Take an aliquot of the acetonitrile extract and add it to a dSPE tube containing a suitable sorbent mixture (e.g., MgSO₄ and C18) to remove interfering matrix components.[1]
-
Vortex and centrifuge the tube.
6. LC-MS/MS Analysis
-
Transfer the cleaned-up extract into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for acidic pesticides like haloxyfop.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions should be monitored for both haloxyfop and this compound for quantification and confirmation.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
References
A Comparative Guide to Assessing the Isotopic Purity of Haloxyfop-d4 and its Impact on Bioanalytical Quantification
For researchers and scientists in drug development and bioanalysis, the accuracy of quantitative assays is paramount. The use of stable isotope-labeled internal standards, such as Haloxyfop-d4, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. However, the isotopic purity of these standards is a critical factor that can significantly influence the reliability of the results. This guide provides an objective comparison of hypothetical batches of this compound with varying isotopic purities, supported by simulated experimental data, to illustrate the impact on quantification.
The Critical Role of Isotopic Purity
An ideal deuterated internal standard consists entirely of the fully deuterated isotopologue (in this case, d4). However, the synthesis of these standards often results in a distribution of isotopologues, including the unlabeled analyte (d0). The presence of this d0 impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, assessing the isotopic purity of the deuterated standard is a crucial step in method validation.
Comparative Analysis of Hypothetical this compound Batches
To demonstrate the impact of isotopic purity, we present a comparative analysis of three hypothetical batches of this compound with varying isotopic distributions. The data, as would be determined by high-resolution mass spectrometry (HRMS), is summarized below.
Table 1: Isotopic Distribution of Hypothetical this compound Batches
| Isotopologue | Batch A (High Purity) | Batch B (Medium Purity) | Batch C (Low Purity) |
| d0 (Unlabeled) | 0.1% | 1.5% | 5.0% |
| d1 | 0.2% | 2.0% | 7.5% |
| d2 | 0.5% | 3.5% | 10.0% |
| d3 | 1.2% | 8.0% | 15.0% |
| d4 (Fully Labeled) | 98.0% | 85.0% | 62.5% |
The presence of the d0 isotopologue in the internal standard solution contributes to the signal of the native analyte. The table below illustrates the impact of this contribution on the quantification of a sample at the LLOQ.
Table 2: Impact of Isotopic Purity on Quantification at the LLOQ
| Parameter | Batch A (High Purity) | Batch B (Medium Purity) | Batch C (Low Purity) |
| Isotopic Purity (d4%) | 98.0% | 85.0% | 62.5% |
| d0 Impurity in IS | 0.1% | 1.5% | 5.0% |
| Contribution of IS to Analyte Signal at LLOQ * | 1.0% | 15.0% | 50.0% |
| Accuracy (% Bias) at LLOQ | +1.0% | +15.0% | +50.0% |
*Calculations are based on a typical LC-MS/MS assay where the internal standard concentration is 10 ng/mL and the LLOQ for the analyte is 0.1 ng/mL.
As the data demonstrates, the use of a low-purity internal standard (Batch C) can lead to a significant overestimation of the analyte concentration, potentially compromising the validity of the study.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-HRMS
Objective: To determine the isotopic distribution of a this compound standard.
Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound standard in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 350-380
-
Resolution: > 20,000
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Protocol 2: Quantification of Haloxyfop in Plasma using this compound by LC-MS/MS
Objective: To quantify the concentration of Haloxyfop in plasma samples using a deuterated internal standard.
Materials:
-
Plasma samples
-
Haloxyfop analytical standard
-
This compound internal standard
-
Acetonitrile with 1% formic acid
-
LC-MS/MS system (triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of 50:50 water:acetonitrile.
-
-
LC-MS/MS Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
Mass Spectrometry (MRM mode):
-
Haloxyfop transition: e.g., m/z 360.0 -> 272.0
-
This compound transition: e.g., m/z 364.0 -> 276.0
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Haloxyfop to this compound against the concentration of the calibration standards.
-
Determine the concentration of Haloxyfop in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis of Haloxyfop using a deuterated internal standard.
Caption: Logical relationship between isotopic purity assessment and its impact on quantification.
Conclusion
The isotopic purity of this compound is a critical attribute that directly impacts the accuracy of quantitative bioanalytical methods. As demonstrated, the presence of unlabeled Haloxyfop (d0) in the deuterated internal standard can lead to a significant positive bias in the results, compromising data integrity. It is imperative for researchers to not only source high-purity standards but also to independently verify the isotopic distribution as part of their method validation process. By adhering to rigorous analytical protocols, scientists can ensure the reliability and reproducibility of their quantitative data.
Safety Operating Guide
Proper Disposal of Haloxyfop-d4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Haloxyfop-d4 is a critical component of laboratory safety and chemical management. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with regulations.
This compound, a deuterated analog of the herbicide Haloxyfop, requires careful handling due to its potential hazards. Unused or waste this compound is regulated as a hazardous waste and must be disposed of according to the Resource Conservation and Recovery Act (RCRA) regulations.[1][2][3] Adherence to federal, state, and local guidelines is mandatory to prevent environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related Haloxyfop product. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to minimize exposure.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles[4][5] |
| Body Covering | Laboratory coat or other protective clothing[5] |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |
Spill Management: In the event of a spill, contain the material using an inert absorbent such as sand or sawdust.[6] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6] Avoid allowing the substance to enter drains or waterways, as Haloxyfop and its derivatives are very toxic to aquatic life with long-lasting effects.[5][7][8][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
-
Consult the Label and SDS: The product label and SDS are the primary sources of disposal instructions.[1][4] The "Storage and Disposal" or "Disposal Considerations" section will provide specific guidance.[2][4]
-
Characterize the Waste: Determine if the this compound waste is considered a hazardous waste under RCRA. Most unused pesticides fall into this category.[2]
-
Segregate and Store Waste:
-
Keep this compound waste in its original container or a compatible, properly labeled, and sealed container.[4]
-
Store the waste in a designated, secure, and well-ventilated area away from incompatible materials, heat, and ignition sources.[6][9]
-
Label the container clearly as "Hazardous Waste" and include the chemical name (this compound) and any other required information by your institution or local regulations.
-
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous chemical waste. They will provide guidance on specific procedures and schedule a pickup.
-
Explore "Clean Sweep" Programs: Many states offer "Clean Sweep" or similar programs for the collection and disposal of unwanted pesticides, often free of charge.[3][10] Contact your state's pesticide or environmental control agency for information on these programs.[3][4]
-
Transportation for Disposal: If you are responsible for transporting the waste to a collection facility:
Disposal of Empty Containers
Properly rinsed empty containers may be disposed of as non-hazardous waste. Follow the "triple rinse" procedure:
-
Empty the container into the application equipment or a mix tank and drain for 10 seconds after the flow begins to drip.
-
Fill the container about one-quarter full with water and recap.
-
Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank or store it for later use or disposal.
-
Drain for 10 seconds after the flow begins to drip.
-
Repeat this procedure two more times.
-
Puncture and dispose of the empty container in a sanitary landfill, or by other procedures approved by state and local authorities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. epa.gov [epa.gov]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. files.hawaii.gov [files.hawaii.gov]
- 7. sabakem.com [sabakem.com]
- 8. apparentag.com.au [apparentag.com.au]
- 9. genfarm.com.au [genfarm.com.au]
- 10. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
Essential Safety and Handling Guide for Haloxyfop-d4 in a Research Environment
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Haloxyfop-d4. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and regulatory compliance.
This compound, a deuterated analog of the herbicide Haloxyfop, requires careful handling due to its potential hazards. The non-deuterated form, Haloxyfop, is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1] Similar precautions should be taken for this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound mandates the use of appropriate personal protective equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (when handling larger volumes or during risk of splash)- Lab coat- Work should be conducted in a chemical fume hood. |
| Handling Solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat |
| Spill Cleanup | - Nitrile gloves (heavy-duty)- Chemical splash goggles- Face shield- Lab coat or chemical-resistant apron- Respiratory protection (if significant aerosolization or in a poorly ventilated area) |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Lab coat |
Operational Plan and Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of research.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in the chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is +4°C.[3]
General Handling:
-
Always handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol provides a step-by-step guide for the safe preparation of a standard stock solution of this compound.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance within a ventilated enclosure
-
Volumetric flask (appropriate size) with stopper
-
Glass Pasteur pipette or spatula
-
Beaker
-
Appropriate PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.
-
Assemble all necessary materials in the fume hood.
-
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to the volumetric flask. A powder funnel can be used to prevent spillage.
-
Add a small amount of methanol to the weighing boat to rinse any residual powder and transfer the rinse to the volumetric flask. Repeat this step twice.
-
Add approximately half the final volume of methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. Do not sonicate unless necessary, and if so, ensure the flask is capped.
-
-
Final Dilution:
-
Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask. Use a Pasteur pipette for the final addition to ensure accuracy.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the compound name (this compound), concentration (1 mg/mL), solvent (Methanol), preparation date, and your initials.
-
Store the stock solution in a tightly sealed container at the recommended temperature, typically refrigerated and protected from light.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, etc.), weighing papers, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.
-
Do not pour any this compound waste down the drain.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with a suitable solvent, and collect the rinsate as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
